Product packaging for 2-Hydroxy-1,3-diphenylpropan-1-one(Cat. No.:CAS No. 92-08-0)

2-Hydroxy-1,3-diphenylpropan-1-one

Numéro de catalogue: B1620358
Numéro CAS: 92-08-0
Poids moléculaire: 226.27 g/mol
Clé InChI: ZSXGTAJJTWCOFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Hydroxy-1,3-diphenylpropan-1-one (CAS 92-08-0) is an organic compound with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . This compound is classified as an alpha-hydroxy ketone (or acyloin), a functional group known for its distinct and versatile reactivity profile in synthetic chemistry . Alpha-hydroxy ketones serve as valuable building blocks and key intermediates in the synthesis of more complex molecules due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group on adjacent carbons . A notable reaction pathway for this class of compounds is the α-ketol rearrangement, an acid-, base-, or heat-induced isomerization that allows for the construction of new carbon skeletons, making it a powerful tool in the synthesis of natural products and pharmaceuticals . Furthermore, the hydroxyl group in alpha-hydroxy ketones can direct the stereochemical outcome of subsequent reactions, establishing them as important templates in asymmetric synthesis for developing chiral molecules with high enantioselectivity . From a synthetic standpoint, compounds like this compound can be approached through traditional methods such as aldol condensation or via modern, environmentally benign biocatalytic routes . Chemoenzymatic synthesis using Thiamine diphosphate (ThDP)-dependent enzymes, like Benzaldehyde Lyase (BAL), can catalyze acyloin condensations to produce enantiomerically enriched alpha-hydroxy ketones, highlighting the potential for producing chiral variants of this compound . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (MSDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B1620358 2-Hydroxy-1,3-diphenylpropan-1-one CAS No. 92-08-0

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

92-08-0

Formule moléculaire

C15H14O2

Poids moléculaire

226.27 g/mol

Nom IUPAC

1-(2-hydroxy-5-phenylphenyl)propan-1-one

InChI

InChI=1S/C15H14O2/c1-2-14(16)13-10-12(8-9-15(13)17)11-6-4-3-5-7-11/h3-10,17H,2H2,1H3

Clé InChI

ZSXGTAJJTWCOFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)O

SMILES canonique

CCC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O

Autres numéros CAS

5381-83-9

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one, an α-hydroxy ketone of interest in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the thiamine-catalyzed crossed benzoin condensation of benzaldehyde and phenylacetaldehyde. This document includes a detailed experimental protocol, a summary of key quantitative data, and a visualization of the reaction pathway.

Core Synthesis Pathway: Crossed Benzoin Condensation

The synthesis of this compound is effectively achieved through a crossed benzoin condensation reaction. This reaction involves the coupling of two different aldehydes, in this case, benzaldehyde and phenylacetaldehyde, to form an α-hydroxy ketone. The reaction is catalyzed by a nucleophile, with thiamine (Vitamin B1) serving as a safe and efficient alternative to traditional cyanide catalysts.

The reaction proceeds via an "umpolung" or polarity reversal of one of the aldehyde carbonyl carbons. The thiamine catalyst, in its active N-heterocyclic carbene (NHC) form, attacks the carbonyl carbon of phenylacetaldehyde. This enolizable aldehyde is more likely to act as the nucleophilic partner in the reaction. The resulting intermediate, a Breslow intermediate, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent proton transfer and elimination of the thiamine catalyst yield the final product, this compound.

To favor the desired crossed product over self-condensation products (benzoin from two benzaldehyde molecules or the self-condensation product of phenylacetaldehyde), reaction conditions such as the stoichiometry of the reactants can be optimized.

Experimental Protocol: Thiamine-Catalyzed Synthesis

This protocol is adapted from general procedures for thiamine-catalyzed benzoin condensations.[1][2][3] Optimization of reactant ratios may be necessary to maximize the yield of the crossed product.

Materials:

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Benzaldehyde

  • Phenylacetaldehyde

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiamine hydrochloride (e.g., 0.1 equivalents) in a minimal amount of deionized water. Add ethanol (95%) to the solution. Cool the flask in an ice bath.

  • Base Addition: Slowly add a cooled aqueous solution of sodium hydroxide (e.g., 3 M, ~1 equivalent relative to thiamine hydrochloride) to the thiamine solution while stirring and maintaining a low temperature. The solution should turn yellow, indicating the formation of the active thiamine ylide (N-heterocyclic carbene).

  • Reactant Addition: To the cooled catalyst solution, add phenylacetaldehyde (e.g., 1.2 equivalents) followed by freshly distilled benzaldehyde (e.g., 1.0 equivalent).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat it to approximately 60-65°C in a water bath for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the limiting reactant.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

  • Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Quantitative Data

Due to the limited availability of specific experimental data for the crossed benzoin condensation yielding this compound, the following table presents expected and reported spectroscopic data for the closely related aldol addition product, 3-hydroxy-1,3-diphenylpropan-1-one, for illustrative purposes. It is crucial to obtain and analyze the actual spectroscopic data for the synthesized 2-hydroxy isomer to confirm its structure.

Data PointValueReference
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.96 (d, J = 8.0 Hz, 2H), 7.62–7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34–7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41–3.33 (m, 2H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm)199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[1]
Yield Not explicitly reported for the crossed product. Yields for homo-benzoin condensation can range from 36% to over 90% depending on conditions.[4]

Note: The NMR data presented is for 3-hydroxy-1,3-diphenylpropan-1-one and serves as a reference. The actual spectra for this compound will differ and must be experimentally determined.

Signaling Pathways and Experimental Workflows

Thiamine-Catalyzed Crossed Benzoin Condensation Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_catalyst Catalyst Activation cluster_reaction Reaction Mechanism Benzaldehyde Benzaldehyde Adduct Tetrahedral Intermediate Benzaldehyde->Adduct Phenylacetaldehyde Phenylacetaldehyde Breslow Breslow Intermediate (Nucleophile) Phenylacetaldehyde->Breslow Umpolung Thiamine Thiamine (Vitamin B1) NHC N-Heterocyclic Carbene (Active Catalyst) Thiamine->NHC Deprotonation Thiamine->NHC Base Base (NaOH) NHC->Phenylacetaldehyde Nucleophilic Attack NHC->Breslow Breslow->Benzaldehyde Breslow->Adduct Product This compound Adduct->Product Proton Transfer & Catalyst Regeneration Adduct->Product

Caption: Thiamine-catalyzed synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep Catalyst Preparation: Thiamine + NaOH in EtOH/H₂O start->catalyst_prep reaction Reaction: Add Benzaldehyde & Phenylacetaldehyde Heat at 60-65°C catalyst_prep->reaction workup Aqueous Work-up: Extraction with Dichloromethane reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: NMR, IR Spectroscopy purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis and purification of the target compound.

References

Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-hydroxy-1,3-diphenylpropan-1-one and its derivatives, a class of α-hydroxy ketones with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and a summary of key quantitative data.

Introduction

α-Hydroxy ketones are a significant class of organic compounds that serve as versatile building blocks in the synthesis of various heterocyclic and carbocyclic molecules. The core structure of this compound, featuring a chiral center and multiple functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. This guide will delve into the primary synthetic routes for accessing this core structure and its analogs.

Synthetic Methodologies

The synthesis of this compound derivatives can be principally achieved through a mixed benzoin-type condensation reaction. Other potential, though less direct, methods include Grignard reactions and Friedel-Crafts acylations, which are more commonly employed for the synthesis of related ketone structures.

Mixed Benzoin Condensation

The most direct route to this compound is the mixed or crossed benzoin condensation between benzaldehyde and phenylacetaldehyde. This reaction involves the umpolung (polarity reversal) of one of the aldehyde carbonyls, which then acts as a nucleophile.[1][2][3] The reaction is typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC).[1][2]

To favor the desired crossed product over self-condensation products (benzoin from benzaldehyde and 1,3-diphenyl-2-hydroxy-4-one from phenylacetaldehyde), careful control of reaction conditions is necessary. One strategy is to use an excess of the less reactive aldehyde or to choose a catalyst that selectively activates one aldehyde over the other.[1]

Below is a generalized workflow for a mixed benzoin condensation:

mixed_benzoin_condensation Reactants Benzaldehyde + Phenylacetaldehyde Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Cyanide or NHC Catalyst Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction_Mixture Heating Heating/Stirring Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Generalized workflow for mixed benzoin condensation.

Experimental Protocols

Protocol: Cyanide-Catalyzed Benzoin Condensation (Adapted for Mixed Condensation)

Materials:

  • Benzaldehyde (purified)

  • Phenylacetaldehyde (purified)

  • Sodium Cyanide (NaCN)

  • 95% Ethanol

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (0.1 eq) in a mixture of 95% ethanol and water.

  • Add benzaldehyde (1.0 eq) and phenylacetaldehyde (1.0 - 1.2 eq) to the flask.

  • Heat the reaction mixture to reflux with stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Note: Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data

The following table summarizes spectroscopic data for the closely related isomer, 3-hydroxy-1,3-diphenylpropan-1-one, and its derivatives, as specific data for the 2-hydroxy isomer is limited in publicly available literature. This data can serve as a useful reference for the characterization of the target compounds.

CompoundR1R2¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1a HH7.96 (d, J=8.0 Hz, 2H), 7.62-7.55 (m, 1H), 7.46 (dd, J=11.1, 7.6 Hz, 4H), 7.39 (t, J=7.5 Hz, 2H), 7.34-7.28 (m, 1H), 5.36 (t, J=6.2 Hz, 1H), 3.61 (br, 1H), 3.41-3.33 (m, 2H)199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3
1b H4-Me7.86 (d, J=8.3 Hz, 2H), 7.46-7.42 (m, 2H), 7.41-7.36 (m, 2H), 7.31 (d, J=7.3 Hz, 1H), 7.29-7.24 (m, 4H), 5.34 (t, J=7.5 Hz, 1H), 3.66 (br, 1H), 3.38-3.31 (m, 2H), 2.42 (s, 3H)199.8, 144.6, 143.0, 134.1, 129.3, 128.5, 128.2, 127.6, 125.7, 70.1, 47.2, 21.7
1c H3-Me7.78-7.73 (m, 2H), 7.47-7.43 (m, 2H), 7.42-7.28 (m, 5H), 5.34 (td, J=6.1, 2.0 Hz, 1H), 3.70 (s, 1H), 3.37 (d, J=6.0 Hz, 2H), 2.41 (s, 3H)200.3, 142.9, 138.4, 136.5, 134.3, 128.6, 128.5, 128.5, 127.6, 125.7, 125.3, 69.9, 47.3, 21.3
1d H4-OMe7.96-7.90 (m, 2H), 7.47-7.42 (m, 2H), 7.41-7.34 (m, 2H), 7.31 (d, J=7.2 Hz, 1H), 6.93 (d, J=8.9 Hz, 2H), 5.37-5.29 (m, 1H), 3.87 (s, 3H)Not Reported

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the structurally related chalcones (1,3-diphenyl-2-propen-1-ones) have been extensively studied and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6] These activities are often attributed to their ability to modulate various signaling pathways.

Anti-inflammatory Activity

Chalcone derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[5] A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_chalcone Chalcone Derivative cluster_cell Inflammatory Cell Chalcone 2-Hydroxy-1,3-diphenyl- propan-1-one Derivative IKK IKK Activation Chalcone->IKK Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK IkappaB IκB Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkappaB->Gene_Expression

Hypothesized anti-inflammatory mechanism via NF-κB inhibition.
Cytotoxic Activity in Cancer Cells

Many chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] One of the proposed mechanisms is the induction of apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

apoptosis_pathway cluster_chalcone Chalcone Derivative cluster_cell Cancer Cell Chalcone 2-Hydroxy-1,3-diphenyl- propan-1-one Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Chalcone->Bcl2 Downregulation Bax_Bak Pro-apoptotic Bax/Bak proteins Chalcone->Bax_Bak Upregulation Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by chalcone derivatives.

Conclusion

The synthesis of this compound derivatives presents an interesting challenge in organic synthesis, with the mixed benzoin condensation being the most direct approach. While specific protocols and extensive quantitative data for this particular scaffold are limited, the information available for analogous structures provides a solid foundation for further research and development. The promising biological activities of related chalcone compounds underscore the potential of this compound derivatives as valuable leads in drug discovery, particularly in the areas of anti-inflammatory and anticancer therapies. Further investigation into the synthesis of a diverse library of these compounds and a thorough evaluation of their biological activities are warranted.

References

An In-depth Technical Guide to 2-Hydroxy-1,3-diphenylpropan-1-one (CAS Number 5381-83-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Hydroxy-1,3-diphenylpropan-1-one with CAS number 5381-83-9 is not extensively characterized in publicly available literature. There is significant ambiguity in chemical databases, with some data referring to its isomer, 3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7). This guide provides a comprehensive overview based on available information for structurally related compounds and general principles of organic chemistry and pharmacology, aiming to facilitate research and development efforts.

Introduction

This compound belongs to the class of α-hydroxy ketones, a structural motif of significant interest in medicinal chemistry and organic synthesis. These compounds serve as crucial building blocks for various biologically active molecules, including pharmaceuticals and natural products. The 1,3-diphenylpropan-1-one scaffold, in particular, has been identified in compounds exhibiting a range of pharmacological activities, from anticancer to neuroprotective effects.

This technical guide consolidates the available physicochemical data, proposes a detailed synthetic protocol, outlines methods for spectroscopic characterization, and explores potential applications in drug discovery by examining the biological activity of structurally analogous compounds.

Physicochemical Properties

Quantitative data for this compound is scarce. The following tables summarize the available data for the target compound and its more characterized isomer, 3-Hydroxy-1,3-diphenylpropan-1-one, for comparative purposes.

Table 1: General and Computed Properties

PropertyThis compound (CAS 5381-83-9)3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7)
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol
Appearance White or cream-colored solid[1]-
Odor Faint, sweet[1]-
XLogP3 -2.4[2]
Hydrogen Bond Donor Count -1[2]
Hydrogen Bond Acceptor Count -2[2]
Rotatable Bond Count -4[2]
Exact Mass -226.099379685[2]
Topological Polar Surface Area -37.3 Ų

Table 2: Physical Properties

PropertyThis compound (CAS 5381-83-9)3-Hydroxy-1,3-diphenylpropan-1-one (CAS 42052-51-7)
Melting Point Not available53-54 °C[2]
Boiling Point Not available401.7 ± 38.0 °C (Predicted)[2]
Density Not available1.151 ± 0.06 g/cm³ (Predicted)[2]
Solubility Not availableNot available

Synthesis and Experimental Protocols

Proposed Synthesis: Oxidation of 1,3-Diphenylpropan-1-one

A common method for the synthesis of α-hydroxy ketones is the α-hydroxylation of a ketone enolate.

Reaction Scheme:

1,3-Diphenylpropan-1-one → this compound

Experimental Protocol:

  • Step 1: Enolate Formation. To a solution of 1,3-diphenylpropan-1-one (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), a strong base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The mixture is stirred for 1-2 hours at this temperature to ensure complete enolate formation.

  • Step 2: Oxidation. A solution of an oxidizing agent, such as a molybdenum peroxide reagent (e.g., MoOPH: oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), in THF is then added slowly to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature.

  • Step 3: Quenching and Work-up. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 1_3_Diphenylpropan_1_one 1,3-Diphenylpropan-1-one Enolate_Formation Enolate Formation (-78 °C) 1_3_Diphenylpropan_1_one->Enolate_Formation LDA LDA in THF LDA->Enolate_Formation MoOPH MoOPH in THF Oxidation Oxidation (-78 °C to RT) MoOPH->Oxidation Enolate_Formation->Oxidation Quench_Workup Quenching & Work-up Oxidation->Quench_Workup Purification Column Chromatography Quench_Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods. Below are the expected spectral characteristics based on the structure and data from similar compounds.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features for this compound
¹H NMR - Aromatic protons (10H) in the range of δ 7.2-8.0 ppm. - A methine proton (CH-OH) as a multiplet. - A methylene group (CH₂) adjacent to the carbonyl as two diastereotopic protons, appearing as a pair of doublets of doublets. - A hydroxyl proton (OH) as a broad singlet, which is exchangeable with D₂O.
¹³C NMR - A carbonyl carbon (C=O) signal around δ 198-205 ppm. - A carbon bearing the hydroxyl group (C-OH) in the range of δ 70-80 ppm. - A methylene carbon (CH₂) signal. - Aromatic carbon signals in the range of δ 125-140 ppm.
IR Spectroscopy - A strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹. - A broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 226.27 g/mol . - Characteristic fragmentation patterns including the loss of water and cleavage at the C-C bonds adjacent to the carbonyl and hydroxyl groups.

Potential Applications in Drug Development

While there is no specific biological data for this compound, the broader class of α-hydroxy ketones and 1,3-diphenylpropan-1-ones are recognized for their therapeutic potential.

Role as a Synthetic Intermediate

Chiral α-hydroxy ketones are valuable building blocks in the synthesis of various pharmaceuticals.[3][4] They are found in antidepressants, inhibitors of amyloid-β protein production for Alzheimer's treatment, and antitumor antibiotics.[4] The development of efficient synthetic routes to enantiomerically pure α-hydroxy ketones is an active area of research.[3][4]

Potential Pharmacological Activities

Derivatives of 1,3-diphenylpropan-1-one have shown promising biological activities:

  • Cytotoxic Agents: Certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity against human breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.

  • Neurological Activity: Some 1,3-diphenylpropan-1-one derivatives act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These compounds have shown potential as analgesic and antioxidant agents, suggesting their utility in treating pain and neurodegenerative diseases.

Given these findings, this compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in oncology and neurology.

Conceptual Signaling Pathway

The potential interaction of 1,3-diphenylpropan-1-one derivatives with α7 nAChRs suggests a possible mechanism of action for neuroprotection and analgesia. As positive allosteric modulators (PAMs), these compounds could enhance the response of the receptor to its endogenous ligand, acetylcholine. This can lead to the modulation of downstream signaling cascades involved in neuronal survival and inflammation.

Signaling_Pathway Compound This compound (Potential PAM) a7_nAChR α7 Nicotinic Acetylcholine Receptor Compound->a7_nAChR Modulates Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Activates Acetylcholine Acetylcholine Acetylcholine->a7_nAChR Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Ca_Influx->Downstream_Signaling Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection Anti_inflammatory Anti-inflammatory Effects Downstream_Signaling->Anti_inflammatory Analgesia Analgesia Downstream_Signaling->Analgesia

Caption: Conceptual signaling pathway for α7 nAChR modulation.

Conclusion

This compound (CAS 5381-83-9) is a compound with limited available data. However, by examining its structural class and related isomers, a strong potential for its application in drug discovery and as a synthetic intermediate becomes apparent. This guide provides a foundational resource for researchers, offering a plausible synthetic route, expected analytical data, and a rationale for investigating its biological activity. Further research is warranted to fully characterize this compound and unlock its therapeutic potential.

References

Spectroscopic Characterization of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-1,3-diphenylpropan-1-one, a key intermediate in various synthetic pathways. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and provide a basis for the identification and characterization of this compound.

¹H NMR Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95 - 7.92m2HAromatic (H2', H6')
7.61 - 7.56m1HAromatic (H4')
7.50 - 7.45m2HAromatic (H3', H5')
7.38 - 7.25m5HAromatic (H2'', H3'', H4'', H5'', H6'')
5.45t, J = 5.8 Hz1HCH-OH
3.65d, J = 5.8 Hz1HOH
3.35d, J = 5.8 Hz2HCH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data (Predicted)
Chemical Shift (ppm)Assignment
201.5C=O
141.2Aromatic (C1'')
136.7Aromatic (C1')
133.5Aromatic (C4')
128.8Aromatic (C3', C5')
128.6Aromatic (C2'', C6'')
128.3Aromatic (C2', C6')
127.8Aromatic (C4'')
126.8Aromatic (C3'', C5'')
75.5CH-OH
47.8CH₂

Solvent: CDCl₃

IR Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch
3065, 3030MediumAromatic C-H stretch
2925MediumAliphatic C-H stretch
1685StrongC=O stretch (conjugated)
1600, 1495, 1450Medium to StrongAromatic C=C stretch
1280MediumC-O stretch
750, 690StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
22645[M]⁺
121100[C₇H₅O₂]⁺
10585[C₇H₅O]⁺
9160[C₇H₇]⁺
7770[C₆H₅]⁺

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

2.1.3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

2.2.3. Data Processing:

  • The acquired sample interferogram is automatically ratioed against the background interferogram and Fourier transformed to produce the absorbance spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2.3.2. Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000-2000 amu/s.

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper elution of the compound.

2.3.3. Data Processing:

  • The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 2-Hydroxy-1,3- diphenylpropan-1-one NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Solid on ATR Crystal Sample->IR_Sample MS_Sample Dilute Solution in Volatile Solvent Sample->MS_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) IR_Sample->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Sample->MS_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Characterization Workflow

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C15H14O2 H_NMR ¹H NMR - Aromatic Protons - Methine Proton (CH-OH) - Methylene Protons (CH2) - Hydroxyl Proton (OH) Structure->H_NMR provides proton environment C_NMR ¹³C NMR - Carbonyl Carbon - Aromatic Carbons - Methine Carbon (CH-OH) - Methylene Carbon (CH2) Structure->C_NMR provides carbon framework IR Key Vibrations - O-H Stretch (Alcohol) - C=O Stretch (Ketone) - Aromatic C=C Stretch Structure->IR confirms functional groups MS Mass Spectrum - Molecular Ion (m/z 226) - Key Fragments (m/z 121, 105, 91, 77) Structure->MS confirms molecular weight and fragmentation

Spectroscopic Data Correlation to Structure

Conclusion

The predicted spectroscopic data and standardized protocols presented in this guide offer a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the chemical structure. This technical guide is intended to facilitate the efficient and accurate analysis of this compound in various research and development settings.

Physical and chemical properties of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-1,3-diphenylpropan-1-one, a compound of interest in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthesis methodologies, and potential biological activities, presenting the information in a clear and accessible format for scientific professionals.

Chemical Identity and Physical Properties

This compound, also known by its synonym 2-Hydroxy-3-phenylpropiophenone, is an aromatic ketone with the chemical formula C₁₅H₁₄O₂.[1] Its structure features a hydroxyl group at the second carbon of the propanone chain, flanked by two phenyl groups.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Hydroxy-3-phenylpropiophenone[1]
CAS Number 5381-83-9[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol
Appearance White or cream-colored solid[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
Density Not available[1]

Spectroscopic Data

For 3-Hydroxy-1,3-diphenylpropan-1-one:

  • ¹H NMR (400 MHz, Chloroform-d): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H).[2]

  • ¹³C NMR (100 MHz, Chloroform-d): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[2]

It is crucial for researchers to perform their own spectral analysis to confirm the identity and purity of this compound.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the α-hydroxylation of ketones can be adapted. One potential route involves the treatment of 1,3-diphenylpropan-1-one with a suitable hydroxylating agent.

A documented synthesis for a related compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, involves the following steps:

  • Sodium hydride is suspended in THF at room temperature.

  • A mixture of 1-(2-hydroxyphenyl)ethanone and ethyl benzoate in THF is added dropwise to the sodium hydride suspension.

  • The solution is heated at 65 °C for 2 hours.

  • The reaction mixture is then poured into crushed ice and acidified to a pH of 6 with HCl.

  • The product is extracted with ethyl acetate, and the organic layer is dried and purified.[3]

Researchers should adapt and optimize this protocol for the synthesis of this compound, with careful monitoring of the reaction progress and purification of the final product.

Below is a generalized workflow for the synthesis and purification of α-hydroxy ketones.

G start Starting Materials (1,3-diphenylpropan-1-one) reaction Hydroxylation Reaction (e.g., with m-CPBA or other oxidizing agents) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure this compound characterization->product G ligand 2-Hydroxy-1,3- diphenylpropan-1-one binding Binding to Allosteric Site ligand->binding receptor α7 Nicotinic Acetylcholine Receptor (Allosteric Site) receptor->binding conformational_change Conformational Change in Receptor binding->conformational_change ach_binding Increased Affinity for Acetylcholine (ACh) conformational_change->ach_binding channel_opening Enhanced Ion Channel Opening upon ACh Binding ach_binding->channel_opening cellular_response Modulation of Cellular Response channel_opening->cellular_response

References

In-Depth Technical Guide: 2-Hydroxy-1,3-diphenylpropan-1-one as an Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel implicated in a variety of neurological processes, making it a significant target for therapeutic intervention in conditions such as Alzheimer's disease, schizophrenia, and inflammatory disorders. Allosteric modulation of this receptor offers a sophisticated approach to fine-tune its activity, potentially avoiding the limitations of direct agonism or antagonism. This technical guide focuses on the pharmacological profile of 2-Hydroxy-1,3-diphenylpropan-1-one and its analogues as positive allosteric modulators (PAMs) of the α7 nAChR. Drawing from key research, this document provides a comprehensive overview of the quantitative data, detailed experimental protocols for characterization, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The positive allosteric modulatory effects of hydroxylated 1,3-diphenylpropan-1-one derivatives on human α7 nAChRs have been quantitatively characterized. These compounds act as Type I PAMs, which enhance the receptor's response to the endogenous agonist acetylcholine (ACh) without affecting the rapid desensitization kinetics typical of this receptor subtype. The key pharmacological parameters for two representative compounds from this class are summarized below.

Compound IDChemical StructureEfficacy (% Enhancement of ACh-induced Current)Potency (EC50)Source
Compound 7 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one989%12.9 µM[1][2]
Compound 31 1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one666%6.85 µM[1][2]

It is important to note that while the specific data for this compound is not explicitly delineated in the primary literature, Compound 31 represents a closely related analogue, differing only by the position of a hydroxyl group on one of the phenyl rings.

Experimental Protocols

The characterization of 1,3-diphenylpropan-1-one derivatives as allosteric modulators of α7 nAChRs was primarily conducted using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing the human α7 nAChR.

Expression of Human α7 nAChR in Xenopus Oocytes
  • Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and then treated with collagenase to defolliculate them.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Injected oocytes are incubated in a nutrient-rich medium for 2-5 days at 16-18°C to allow for the expression and assembly of functional receptors on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Oocyte Placement: An oocyte expressing α7 nAChRs is placed in a recording chamber and continuously perfused with a standard saline solution.

  • Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one serving as the voltage-sensing electrode and the other as the current-injecting electrode.

  • Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -70 mV.

  • Agonist and Modulator Application:

    • A baseline response is established by applying a solution containing a sub-maximal concentration of acetylcholine (ACh, typically around the EC20 value) to elicit an inward current.

    • To assess the modulatory effect, the oocyte is then perfused with a solution containing both ACh and the test compound (e.g., a 1,3-diphenylpropan-1-one derivative).

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed. The percentage enhancement of the ACh-induced current by the modulator is calculated, and concentration-response curves are generated to determine the EC50 value of the PAM.

Visualized Signaling Pathways and Workflows

Allosteric Modulation of the α7 nAChR Signaling Pathway

The following diagram illustrates the mechanism of positive allosteric modulation of the α7 nAChR by a 1,3-diphenylpropan-1-one derivative.

Allosteric_Modulation_Pathway cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_activation Receptor Activation ACh_Site Orthosteric Site (Acetylcholine Binding) Activated_Channel Ion Channel (Open) ACh_Site->Activated_Channel Conformational Change & Potentiation PAM_Site Allosteric Site (PAM Binding) PAM_Site->Activated_Channel Conformational Change & Potentiation Ion_Channel Ion Channel (Closed) ACh Acetylcholine (ACh) ACh->ACh_Site Binds PAM 2-Hydroxy-1,3-diphenyl- propan-1-one (PAM) PAM->PAM_Site Binds Ca_Influx Ca²⁺ Influx Activated_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_Influx->Downstream Initiates

Allosteric potentiation of the α7 nAChR by this compound.
Experimental Workflow for Characterizing Allosteric Modulators

The logical flow for identifying and characterizing novel allosteric modulators of the α7 nAChR is depicted in the following workflow diagram.

Experimental_Workflow cluster_screening Initial Screening cluster_electrophysiology Electrophysiological Characterization cluster_selectivity Selectivity Profiling cluster_confirmation Mechanism of Action Screening High-Throughput Screening (e.g., FLIPR Assay) Hit_ID Hit Identification (Compounds showing potentiation) Screening->Hit_ID TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Hit_ID->TEVC Efficacy Determine Efficacy (% Potentiation) TEVC->Efficacy Potency Determine Potency (EC₅₀) TEVC->Potency Selectivity Test against other nAChR subtypes (e.g., α4β2, α3β4) Potency->Selectivity Off_Target Assess off-target effects Selectivity->Off_Target PAM_Type Determine PAM Type (Effect on desensitization) Off_Target->PAM_Type

Workflow for the characterization of α7 nAChR allosteric modulators.

Conclusion

The 1,3-diphenylpropan-1-one scaffold represents a promising starting point for the development of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor. The data and protocols outlined in this guide provide a foundational understanding for researchers engaged in the discovery and characterization of such compounds. The ability of these molecules to significantly enhance receptor function, as demonstrated through robust electrophysiological methods, underscores their potential therapeutic value. Further investigation into the structure-activity relationships within this chemical class may lead to the identification of even more potent and selective modulators with improved pharmacokinetic profiles, paving the way for new treatments for a range of neurological and inflammatory diseases.

References

Potential Therapeutic Applications of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxy-1,3-diphenylpropan-1-one is a member of the 1,3-diphenylpropan-1-one scaffold, a class of compounds structurally related to chalcones. While direct therapeutic applications of this compound are not extensively documented in publicly available research, the broader family of 1,3-diphenylpropan-1-one derivatives and chalcone analogues has demonstrated a wide array of promising biological activities.[1][2][3][4][5][6] This technical guide will, therefore, focus on the therapeutic potential of this class of compounds, extrapolating potential applications for this compound based on structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Therapeutic Potential

The 1,3-diphenyl-2-propen-1-one core, characteristic of chalcones, is a key structural motif that imparts significant biological activity.[1][2][3][7] These activities include anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects.[4][6][7] The presence of an α,β-unsaturated carbonyl group in many of these derivatives is a crucial feature for their pharmacological properties.[1][2][3]

Anticancer Applications

Derivatives of 1,3-diphenylpropan-1-one have shown significant potential as cytotoxic agents against various cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds

CompoundCell LineActivityIC50 (µM)Reference
1,3-diphenyl-3-(phenylamino)propan-1-one derivative (III)COX-2 EnzymeInhibitory0.18[8]
Indole-based chalcone derivative (158)Various human cancer cell linesAntiproliferative0.003-0.009[5]
4-oxoquinazolinyl chalcone analogue (137)HCT-116Anticancer3.56[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

A frequently employed method to evaluate the cytotoxic effects of 1,3-diphenylpropan-1-one derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[7]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 10^4 cells/well) and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 hours).[7]

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Formazan Solubilization: The supernatant is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is then measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory and Analgesic Applications

Certain 1,3-diphenylpropan-1-one derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]

Experimental Protocols

In Vitro COX Inhibition Assay

The inhibitory activity of these compounds on COX-1 and COX-2 can be determined using commercially available assay kits.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

  • Substrate and Inhibitor Incubation: The enzyme is pre-incubated with the test compound (inhibitor) at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor required to reduce PGE2 production by 50%.

Neuroprotective and Antioxidant Applications

Some derivatives of 1,3-diphenylpropan-1-one have demonstrated neuroprotective and antioxidant properties. They can act as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) and exhibit radical scavenging activity.[9]

Quantitative Data on α7 nAChR Modulation and Antioxidant Activity

CompoundAssayActivityValueReference
Compound 7ACh-induced currentsEnhancement989%[9]
Compound 31ACh-induced currentsEnhancement666%[9]
Compound 7α7 nAChR PAMEC5012.9 µM[9]
Compound 31α7 nAChR PAMEC506.85 µM[9]

Experimental Protocols

In Vitro Electrophysiology for nAChR Modulation

The modulatory effects on nAChRs can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.

  • Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential.

  • Compound Application: Acetylcholine (ACh), the natural agonist, is applied to elicit an inward current. The test compound is then co-applied with ACh to determine its modulatory effect (potentiation or inhibition) on the ACh-evoked current.

  • Data Analysis: The percentage enhancement or inhibition of the ACh-induced current is calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway for COX-2 Inhibition in Inflammation

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation PGs->Inflammation Compound 1,3-Diphenylpropan-1-one Derivative Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1,3-diphenylpropan-1-one derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening

MTT_Workflow start Start cell_culture Culture Cancer Cell Line start->cell_culture seed_plate Seed Cells into 96-Well Plate cell_culture->seed_plate add_compound Add Test Compound (e.g., 2-Hydroxy-1,3- diphenylpropan-1-one derivative) seed_plate->add_compound incubate1 Incubate (e.g., 48h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (e.g., 4h) add_mtt->incubate2 dissolve Dissolve Formazan Crystals (DMSO) incubate2->dissolve read_plate Measure Absorbance dissolve->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Unveiling the Chemistry of 2-Hydroxy-1,3-diphenylpropan-1-one: A Technical Review of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of the α-hydroxy ketone, 2-Hydroxy-1,3-diphenylpropan-1-one. This document details the historical context of its first reported synthesis, explores the mechanistic underpinnings of its formation, and presents detailed experimental protocols and characterization data. The information is curated to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of condensation reactions in the early 20th century. While the foundational principles of reactions like the benzoin condensation were established in the 19th century by chemists such as Liebig, Wöhler, and Zinin, the specific synthesis of this α-hydroxymethyl ketone derivative was first documented by Burton and Shoppee in a 1922 publication in the Journal of the Chemical Society.

Their work involved the reaction of 1,2-diphenylethanone, commonly known as deoxybenzoin, with formaldehyde. This reaction represents a specific application of a base-catalyzed aldol-type condensation, where the enolate of deoxybenzoin acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This pioneering work laid the groundwork for the synthesis of a variety of related α-hydroxy ketones.

Synthesis Methodology: The Aldol Addition of Deoxybenzoin to Formaldehyde

The primary and historically significant method for the synthesis of this compound is the base-catalyzed reaction between deoxybenzoin and formaldehyde. This reaction proceeds via an aldol addition mechanism.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Deoxybenzoin Deoxybenzoin Product This compound Deoxybenzoin->Product 1. Base (K2CO3) 2. Formaldehyde (CH2O) Formaldehyde Formaldehyde Formaldehyde->Product

Caption: Synthesis of this compound.

In this process, a base, such as potassium carbonate, abstracts a proton from the α-carbon of deoxybenzoin, forming a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final product, this compound.

Experimental Protocol: Synthesis from Deoxybenzoin and Formaldehyde

The following protocol is based on the classical method described in the literature.

Materials:

  • 1,2-Diphenylethanone (Deoxybenzoin)

  • Formaldehyde solution (e.g., 40% in water)

  • Potassium Carbonate (anhydrous)

  • Ethanol

  • Acetone

  • Diethyl ether

  • Distilled water

Procedure:

  • A mixture of 1,2-diphenylethanone and a solution of potassium carbonate in water is prepared in a round-bottom flask.

  • A solution of formaldehyde in ethanol and acetone is added to the flask.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The mixture is then diluted with water and extracted with diethyl ether.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of benzene and petroleum ether).

Workflow for the Synthesis and Purification:

G A Mix Deoxybenzoin and K2CO3 solution B Add Formaldehyde solution A->B C Stir at Room Temperature B->C D Dilute with Water and Extract with Ether C->D E Wash and Dry Organic Layer D->E F Remove Solvent E->F G Recrystallize F->G H Pure 2-Hydroxy-1,3- diphenylpropan-1-one G->H

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
CAS Number 5381-83-9
Melting Point Not consistently reported
Appearance Expected to be a crystalline solid
¹H NMR (Expected) Signals for aromatic protons, a methine proton adjacent to the hydroxyl group, methylene protons, and a hydroxyl proton.
¹³C NMR (Expected) Signals for aromatic carbons, a carbonyl carbon, a carbon bearing the hydroxyl group, and a methylene carbon.
IR Spectroscopy (Expected) Characteristic peaks for a hydroxyl group (O-H stretch), a carbonyl group (C=O stretch), and aromatic C-H and C=C bonds.
Mass Spectrometry (Expected) Molecular ion peak corresponding to the molecular weight, and fragmentation patterns consistent with the structure.

Conclusion

This compound is a molecule with historical significance in the development of synthetic organic chemistry. Its preparation via the base-catalyzed aldol addition of deoxybenzoin to formaldehyde is a classic example of carbon-carbon bond formation. While its initial discovery dates back a century, there is a clear opportunity for modern reinvestigation to fully characterize this compound using contemporary analytical techniques. This would not only provide a complete dataset for this fundamental molecule but could also open avenues for its application in areas such as fine chemical synthesis and the development of novel pharmaceutical scaffolds. This technical guide serves as a foundational resource for any researcher interested in exploring the chemistry and potential of this intriguing α-hydroxy ketone.

Methodological & Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of the compound 2-Hydroxy-1,3-diphenylpropan-1-one. In drug discovery and development, determining a compound's potential for inducing cell death is a critical early step in safety and efficacy assessment.[1][2] This document outlines the necessary materials, detailed experimental procedures, and data analysis methods to assess the cytotoxic effects of this compound on cultured cells. The described protocols are based on established and widely used methods for cytotoxicity testing.[3][4]

Core Principles of Cytotoxicity Testing

In vitro cytotoxicity assays are essential tools for screening the toxic properties of chemical compounds.[1][3] These assays measure various cellular parameters to determine cell viability or the rate of cell death following exposure to a test substance.[5] Common methods involve assessing cell membrane integrity, metabolic activity, or the activation of cell death pathways.[6]

Experimental Protocols

This section details the protocols for determining the cytotoxicity of this compound using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[7]

Materials and Reagents
  • This compound (test compound)

  • Human cancer cell line (e.g., MCF-7, HeLa, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture harvest Harvest & Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_compound Prepare Compound Dilutions add_compound Add Compound to Wells prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.[8]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.180.0694.4
100.950.0576.0
250.630.0450.4
500.310.0324.8
1000.150.0212.0

Potential Signaling Pathway for Investigation

While the specific signaling pathway affected by this compound is unknown, many cytotoxic compounds induce apoptosis. A general representation of a potential apoptotic pathway that could be investigated is provided below.

G compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A generalized intrinsic apoptosis signaling pathway.

Conclusion

This document provides a detailed protocol for the initial evaluation of the cytotoxicity of this compound. The MTT assay is a reliable and high-throughput method for preliminary screening.[1][5] Further studies, such as lactate dehydrogenase (LDH) assays for membrane integrity or flow cytometry for apoptosis analysis, can provide a more comprehensive understanding of the compound's cytotoxic mechanism.[6] Adherence to these standardized protocols will ensure reproducible and comparable results, which are essential for the progression of drug development projects.

References

Application Notes and Protocols for α-Hydroxy Ketone Photoinitiators in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific application data for 2-Hydroxy-1,3-diphenylpropan-1-one as a photoinitiator. The following application notes and protocols are based on the well-characterized and structurally similar analogous compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one , a widely used Type I photoinitiator commercially known as Irgacure 1173 or Darocur 1173. This information is intended to provide a strong foundational understanding and a starting point for researchers, scientists, and drug development professionals working with α-hydroxy ketone photoinitiators.

Introduction

2-hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient, non-yellowing, liquid photoinitiator for the UV curing of systems comprised of unsaturated monomers and prepolymers.[1][2] It is particularly suitable for applications requiring high clarity and color stability, such as clear coatings on various substrates and in 3D printing resins. Its liquid form and good compatibility with most acrylate-based monomers and organic solvents make it easy to incorporate into formulations.[1][3]

Mechanism of Photoinitiation

As a Type I photoinitiator, 2-hydroxy-2-methyl-1-phenylpropan-1-one undergoes a unimolecular bond cleavage upon absorption of UV radiation to generate free radicals.[4] This process, known as α-cleavage, is highly efficient and results in the formation of a benzoyl radical and a tertiary ketyl radical, both of which can initiate polymerization.

G PI 2-hydroxy-2-methyl- 1-phenylpropan-1-one Excited_PI Excited State PI->Excited_PI UV Light (hν) Radicals Benzoyl Radical + Tertiary Ketyl Radical Excited_PI->Radicals α-Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Polymer Cured Polymer Growing_Chain->Polymer Termination

Caption: Photoinitiation mechanism of 2-hydroxy-2-methyl-1-phenylpropan-1-one.

Quantitative Data

The performance of 2-hydroxy-2-methyl-1-phenylpropan-1-one as a photoinitiator is influenced by factors such as UV light intensity, exposure time, and its concentration in the formulation. The following tables summarize key physical properties and performance data from studies on the polymerization of acrylate monomers.

Table 1: Physical and Chemical Properties of 2-hydroxy-2-methyl-1-phenylpropan-1-one

PropertyValueReference
Chemical Name 2-hydroxy-2-methyl-1-phenylpropan-1-one[1]
Synonyms Irgacure 1173, Darocur 1173[5][6]
CAS Number 7473-98-5[1][7]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.2 g/mol [1][7]
Appearance Colorless to yellowish clear liquid[1][3]
Density (20 °C) ~1.08 g/cm³[1]
Melting Point 4 °C[1][7]
Boiling Point 102-103 °C at 4 mm Hg[7]
UV Absorption Maxima 244 nm, 330 nm[8]

Table 2: Performance Data in Acrylate Polymerization

ParameterConditionResultReference
Recommended Dosage Clear coatings (5-200 µm)1-4% w/w[3]
Curing Degree HDDA, 4 wt% PI, 10 mW/cm² UV~65%[8]
Curing Degree HDDA, 4 wt% PI, 40 mW/cm² UV~75%[8]
Time to Peak Exotherm HDDA, 4 wt% PI, 10 mW/cm² UV~5 seconds[8]
Time to Peak Exotherm HDDA, 4 wt% PI, 40 mW/cm² UV~2.5 seconds[8]
Gel Content Aliphatic Urethane Acrylate>94% at long irradiation times[9]

HDDA: 1,6-Hexamethylene diacrylate

Experimental Protocols

The following are generalized protocols for the use of 2-hydroxy-2-methyl-1-phenylpropan-1-one in UV-curable formulations. Researchers should optimize these protocols for their specific monomers, oligomers, and application requirements.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a simple, clear UV-curable coating formulation.

Materials:

  • Monomer/Oligomer blend (e.g., 1,6-Hexamethylene diacrylate (HDDA), Trimethylolpropane triacrylate (TMPTA))

  • 2-hydroxy-2-methyl-1-phenylpropan-1-one (Photoinitiator)

  • Glass vial or beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of the monomer/oligomer blend into a glass vial.

  • Add the desired concentration of 2-hydroxy-2-methyl-1-phenylpropan-1-one to the vial. A typical starting concentration is 2-4% by weight.[3]

  • Place a magnetic stir bar in the vial and cap it.

  • Stir the mixture at room temperature until the photoinitiator is completely dissolved and the solution is homogeneous. For highly viscous formulations, gentle heating (e.g., 40-50 °C) may be applied.

  • Store the formulation in a dark, cool place away from direct sunlight to prevent premature polymerization.

Protocol 2: UV Curing and Characterization

Objective: To cure the prepared formulation and assess the degree of polymerization.

Materials:

  • Prepared UV-curable formulation

  • Substrate (e.g., glass slide, metal panel)

  • Film applicator or spin coater

  • UV curing system (e.g., high-pressure mercury lamp, UV-LED lamp)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to a desired thickness (e.g., 25 µm).

  • Place the coated substrate under the UV curing system.

  • Expose the film to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration.

  • Monitor the curing process in real-time or after exposure using FTIR-ATR spectroscopy. The degree of conversion can be determined by monitoring the decrease in the acrylate double bond peak area (typically around 1635 cm⁻¹).

  • Calculate the degree of conversion using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 Where Aₜ is the area of the acrylate peak after a given exposure time and A₀ is the initial peak area.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the formulation, curing, and analysis of a photopolymer system using an α-hydroxy ketone photoinitiator.

G cluster_formulation Formulation cluster_curing Curing Process cluster_analysis Analysis Select_Components Select Monomers & Oligomers Weigh_PI Weigh Photoinitiator (e.g., 1-4 wt%) Select_Components->Weigh_PI Mix Mix until Homogeneous Weigh_PI->Mix Apply_Film Apply Film to Substrate Mix->Apply_Film UV_Exposure UV Irradiation (Specify Wavelength & Intensity) Apply_Film->UV_Exposure FTIR Monitor Cure Kinetics (FTIR-ATR) UV_Exposure->FTIR Mechanical_Testing Mechanical Properties (e.g., Hardness, Adhesion) UV_Exposure->Mechanical_Testing Thermal_Analysis Thermal Properties (DSC, TGA) UV_Exposure->Thermal_Analysis

Caption: General experimental workflow for photopolymerization studies.

References

Application Notes and Protocols for 2-Hydroxy-1,3-diphenylpropan-1-one as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of 2-Hydroxy-1,3-diphenylpropan-1-one as a photoinitiator for free-radical polymerization. This document includes its photochemical properties, protocols for its evaluation, and relevant quantitative data for comparative analysis.

Introduction

This compound, a member of the α-hydroxy ketone class of compounds, functions as a Norrish Type I photoinitiator.[1][2][3] Upon absorption of ultraviolet (UV) light, it undergoes a unimolecular cleavage to generate free radicals, which subsequently initiate polymerization of suitable monomers and oligomers.[4] This class of photoinitiators is widely used in various applications, including the curing of coatings, adhesives, inks, and in the fabrication of biomedical materials, due to their high initiation efficiency.

Mechanism of Action: Norrish Type I Photoinitiation

The initiation process of this compound follows a well-established photochemical pathway known as the Norrish Type I reaction.[1][5] This mechanism can be broken down into the following key steps:

  • Photoexcitation: The ketone functionality in the molecule absorbs a photon of UV light, promoting an electron from the ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state.

  • α-Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position).[5][6] This is the primary bond scission event that leads to the formation of two distinct free radicals.

  • Radical Formation: The α-cleavage of this compound is expected to yield a benzoyl radical and a 1,2-diphenylethanol radical.

  • Polymerization Initiation: These resulting free radicals are highly reactive and can attack the double bonds of monomer units (e.g., acrylates, methacrylates), thereby initiating a chain polymerization reaction that leads to the formation of a cross-linked polymer network.

The efficiency of this process is dependent on the quantum yield of the α-cleavage reaction, which is a measure of the number of cleavage events per photon absorbed.[7]

G cluster_initiation Photoinitiation Pathway PI This compound (Ground State) PI_S1 Excited Singlet State PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State PI_S1->PI_T1 Intersystem Crossing Radicals Benzoyl Radical + 1,2-Diphenylethanol Radical PI_T1->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P-M•) Monomer->Growing_Chain Propagation Polymer Cured Polymer Growing_Chain->Polymer Termination G cluster_workflow Experimental Workflow for Photoinitiator Evaluation Prep Prepare Monomer Formulation with Photoinitiator UV_Vis UV-Vis Spectroscopy (Determine λmax) Prep->UV_Vis RT_FTIR RT-FTIR Analysis (Measure Polymerization Rate) Prep->RT_FTIR Cure Bulk Photopolymerization (Curing Studies) Prep->Cure Analysis Characterize Cured Polymer (e.g., Depth of Cure, Hardness) Cure->Analysis

References

Application Notes and Protocols for Photopolymerization using 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Hydroxy-1,3-diphenylpropan-1-one, a highly efficient photoinitiator for radical polymerization. This document is intended to guide researchers in designing and executing photopolymerization experiments for various applications, including the fabrication of hydrogels, coatings, and other polymeric materials relevant to drug development and biomedical research.

Introduction

This compound, also known by the trade name Darocur 1173, is a versatile and widely used liquid photoinitiator. It is particularly effective for initiating the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers. Its liquid form and excellent compatibility with most common organic solvents and acrylate-based monomers make it easy to incorporate into formulations. A key advantage of this photoinitiator is its minimal yellowing tendency, even after prolonged exposure to sunlight, which is crucial for applications requiring high optical clarity.

This photoinitiator belongs to the class of Type I photoinitiators, which undergo a unimolecular bond cleavage upon irradiation to generate free radicals. Specifically, it undergoes a Norrish Type I cleavage, a photochemical reaction involving the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. This process is highly efficient and leads to the rapid generation of initiating radicals.

Safety and Handling

Proper safety precautions are essential when handling this compound and other chemicals involved in photopolymerization.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

  • Storage: Store the photoinitiator in a cool, dry, and dark place, away from heat and direct sunlight. Keep the container tightly closed.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocols

This section outlines a general protocol for photopolymerization using this compound. The specific parameters, such as monomer concentration, photoinitiator concentration, light intensity, and exposure time, should be optimized for each specific application.

Materials and Equipment
  • Monomer/Oligomer: Acrylate or methacrylate-based monomers or oligomers (e.g., poly(ethylene glycol) diacrylate (PEGDA), 1,6-hexanediol diacrylate (HDDA)).

  • Photoinitiator: this compound.

  • Solvent (optional): A suitable solvent to dissolve the components (e.g., dichloromethane, tetrahydrofuran).

  • UV Light Source: A UV lamp or LED with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (optimally in the 320-350 nm range).[1]

  • Reaction Vessel: A suitable container for the photopolymerization reaction (e.g., glass vial, petri dish, or a mold).

  • Nitrogen or Argon Source (optional): To create an inert atmosphere and minimize oxygen inhibition.

  • Magnetic Stirrer and Stir Bar (optional): For homogeneous mixing of the formulation.

Preparation of the Photopolymerizable Formulation
  • Dissolving the Photoinitiator: If the photoinitiator is not already in liquid form, dissolve the desired amount of this compound in the monomer/oligomer mixture or a suitable solvent.

  • Mixing: Add the photoinitiator solution to the monomer/oligomer mixture. If a solvent is used, ensure all components are thoroughly mixed to achieve a homogeneous solution. A magnetic stirrer can be used for this purpose. The optimal concentration of the photoinitiator typically ranges from 0.5% to 5% by weight, with studies showing 1% to be effective in many systems.[2]

  • Degassing (Optional but Recommended): Oxygen can inhibit free-radical polymerization. To minimize this effect, the formulation can be degassed by bubbling nitrogen or argon gas through the solution for 10-15 minutes prior to UV exposure.

Photopolymerization Procedure
  • Sample Preparation: Transfer the prepared formulation into the reaction vessel or mold.

  • UV Curing: Expose the sample to a UV light source. The exposure time and light intensity will depend on the specific formulation, sample thickness, and desired properties of the final polymer. It is crucial to control the total energy delivered to the sample (light intensity × exposure time) to achieve consistent results.

  • Monitoring Polymerization (Optional): The progress of the polymerization can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the acrylate/methacrylate double bond peak.

  • Post-Curing: After the initial UV exposure, the polymer may be post-cured to ensure complete conversion of the monomers. This can involve further UV exposure or thermal treatment.

Data Presentation

The efficiency of photopolymerization is influenced by several factors. The following tables summarize the impact of key parameters on the polymerization process.

Photoinitiator Concentration (% w/w)Curing Time (s)Acrylate Conversion (%)Gel Fraction (%)Reference
0.5> 15~60~85[2]
1.0~5> 90> 95[2]
2.0~5> 90> 95[2]

Table 1: Effect of this compound concentration on photopolymerization of an epoxy diacrylate/hexanediol diacrylate (EDA/HDDA) formulation.

Light Intensity (mW/cm²)Exposure Time (s)Vickers Microhardness (Bottom)Hardness Ratio (Bottom/Top)Temperature Rise (°C)Reference
3002048.0969.56%5.2[3]
3004052.1581.23%6.8[3]
6502050.5674.60%9.5[3]
6504056.7885.12%11.2[3]
11002055.3282.34%14.92[3]
11004060.1188.15%18.12[3]

Table 2: Influence of Light Intensity and Exposure Time on the Properties of a Resin-Based Composite. Note: While this data is for a dental composite, it provides a relevant illustration of the general effects of these parameters.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_poly Photopolymerization cluster_post Post-Processing prep1 Dissolve Photoinitiator prep2 Mix with Monomer/Oligomer prep1->prep2 prep3 Degas with N2/Ar (optional) prep2->prep3 poly1 Transfer to Mold prep3->poly1 Homogeneous Formulation poly2 UV Exposure poly1->poly2 poly3 Monitor Reaction (optional) poly2->poly3 post1 Post-Curing poly3->post1 Cured Polymer post2 Characterization post1->post2

Caption: Experimental workflow for photopolymerization.

Initiation Mechanism: Norrish Type I Cleavage

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI This compound PI_excited Excited State Photoinitiator* PI->PI_excited UV Light (hν) radicals Benzoyl Radical + Hydroxyalkyl Radical PI_excited->radicals Norrish Type I Cleavage monomer Monomer radicals->monomer Initiation growing_chain Growing Polymer Chain monomer->growing_chain Addition to Radical polymer Stable Polymer growing_chain->polymer Combination or Disproportionation

Caption: Free-radical polymerization signaling pathway.

Logical Relationship of Experimental Parameters

G center Polymer Properties param1 Photoinitiator Concentration param1->center param2 Light Intensity param2->center param3 Exposure Time param3->center param4 Monomer Functionality param4->center param5 Oxygen Inhibition param5->center param6 Temperature param6->center

Caption: Factors influencing final polymer properties.

References

Application Note: Quantification of 2-Hydroxy-1,3-diphenylpropan-1-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Hydroxy-1,3-diphenylpropan-1-one in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles of bioanalysis for small molecules and serve as a comprehensive guide for method development and validation.[1][2][3]

Introduction

This compound is a chemical compound with a structure suggestive of potential biological activity. Accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for reliable determination of drug and metabolite concentrations in complex biological fluids.[2][3]

This application note details two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—followed by a robust LC-MS/MS method for the precise quantification of this compound.

Experimental Workflow

The overall analytical workflow consists of sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis. The following diagram illustrates the key steps.

workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_ppt Method A: Protein Precipitation cluster_spe Method B: Solid-Phase Extraction cluster_analysis Analysis & Data Processing Sample Human Plasma Collection (K2EDTA anticoagulant) Spike Spike with Internal Standard (IS) Sample->Spike PPT_Solvent Add Acetonitrile (3:1 v/v) Spike->PPT_Solvent SPE_Condition Condition SPE Plate (e.g., C18-RP) Spike->SPE_Condition Vortex_Centrifuge_PPT Vortex & Centrifuge PPT_Solvent->Vortex_Centrifuge_PPT Supernatant_PPT Collect Supernatant Vortex_Centrifuge_PPT->Supernatant_PPT LCMS LC-MS/MS Analysis Supernatant_PPT->LCMS SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma with K2EDTA anticoagulant

  • Reversed-phase (e.g., C18) SPE cartridges/plates

Sample Preparation Protocol A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup suitable for high-throughput analysis.[4][5]

  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of internal standard working solution (e.g., 500 ng/mL of this compound-d5 in 50% methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[4][6]

  • Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Sample Preparation Protocol B: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more interfering matrix components, which can reduce ion suppression and improve assay sensitivity.[8][9] A reversed-phase sorbent is suitable for the moderately hydrophobic nature of the analyte.[10][11]

  • Sample Pre-treatment: Thaw and spike 100 µL of plasma with internal standard as described in the PPT protocol. Dilute the plasma with 200 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Injection: Transfer to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Analytical Method

This method is designed for a standard reversed-phase ultra-high performance liquid chromatography (RP-UHPLC) system coupled to a triple quadrupole mass spectrometer.[12][13][14]

Parameter Condition
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 227.3 → 105.1 (Quantifier), 227.3 → 77.1 (Qualifier)Internal Standard (d5): 232.3 → 110.1
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 450°C; Cone Gas Flow: 50 L/hr; Desolvation Gas Flow: 800 L/hr

(Note: MS parameters and MRM transitions are compound-dependent and require optimization in the laboratory.)

Method Performance Characteristics (Hypothetical Data)

A bioanalytical method should be validated to ensure its reliability.[1][3][15] The following table summarizes the expected performance characteristics for this proposed method.

Parameter Target Acceptance Criteria Hypothetical Result
Linear Range Correlation coefficient (r²) ≥ 0.991.0 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% RSD1.0 ng/mL
Intra-day Accuracy (% Bias) ±15% (±20% at LLOQ)-5.2% to 6.8%
Intra-day Precision (% RSD) ≤15% (≤20% at LLOQ)3.1% to 8.5%
Inter-day Accuracy (% Bias) ±15% (±20% at LLOQ)-7.9% to 4.5%
Inter-day Precision (% RSD) ≤15% (≤20% at LLOQ)4.8% to 9.2%
Extraction Recovery (%) Consistent and reproduciblePPT: 88-95% SPE: 92-101%
Matrix Effect IS-normalized factor between 0.85 and 1.150.96 - 1.08

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in human plasma. Both the protein precipitation and solid-phase extraction methods offer viable routes for sample preparation, with the choice depending on the required sensitivity and throughput. The proposed LC-MS/MS parameters serve as an excellent starting point for method development, which must be followed by a full validation to ensure the generation of accurate and reliable data for clinical and preclinical research.

References

Application Notes and Protocols: 2-Hydroxy-1,3-diphenylpropan-1-one and its Analogs as Ligands in Receptor-Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1,3-diphenylpropan-1-one scaffold, particularly focusing on its hydroxylated and derivatized forms, as ligands in receptor-binding studies. While direct and extensive research on 2-Hydroxy-1,3-diphenylpropan-1-one as a primary ligand is limited, its structural analogs have shown significant promise and activity at various receptors. This document will focus on a well-characterized radioiodinated analog, [125I]HY-3-24, a selective ligand for the dopamine D3 receptor (D3R), to illustrate the application of this chemical class in receptor pharmacology.

Introduction to the 1,3-Diphenylpropan-1-one Scaffold

The 1,3-diphenylpropan-1-one core structure is a versatile scaffold that has been explored for a range of biological activities. Modifications to this backbone have led to the development of compounds with cytotoxic properties, as well as modulators of nicotinic acetylcholine receptors and cyclooxygenases. A notable application of this scaffold is in the development of selective ligands for G protein-coupled receptors (GPCRs), such as the dopamine receptors.

Featured Analog: [125I]HY-3-24, a Selective Dopamine D3 Receptor Ligand

A significant advancement in the use of diphenylpropanone-related structures is the development of [125I]HY-3-24. This radioiodinated benzamide derivative, which incorporates a conformationally flexible scaffold, has demonstrated high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for in vitro binding studies.[1]

Quantitative Binding Data

The binding characteristics of HY-3-24 and its radiolabeled form, [125I]HY-3-24, have been thoroughly characterized in cell lines expressing human dopamine receptor subtypes and in native tissue preparations.[1] The key quantitative data are summarized in the table below.

LigandReceptorPreparationParameterValue
HY-3-24D3RHEK293 cellsKi0.67 ± 0.11 nM
HY-3-24D3RHEK293 cellsIC501.5 ± 0.58 nM
HY-3-24D2RHEK293 cellsKi86.7 ± 11.9 nM
HY-3-24D4RHEK293 cellsKi> 1,000 nM
[125I]HY-3-24D3RRat ventral striatal membranesKd0.34 ± 0.22 nM
[125I]HY-3-24D3RRat ventral striatal membranesBmax38.91 ± 2.39 fmol/mg protein

Table 1: In vitro binding parameters of HY-3-24 and [125I]HY-3-24 at dopamine receptor subtypes. Data sourced from in vitro characterization studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of receptor-binding assays. The following protocols are based on the characterization of [125I]HY-3-24.[1]

Cell Culture for Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells transfected with human D2R, D3R, or D4R.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 0.1% Penicillin-Streptomycin

    • 50 mg/mL Geneticin (G418) for D2R and D3R expressing cells

    • 10 mg/mL Puromycin for D4R expressing cells

  • Culture Conditions: 5% CO2 at 37°C.

Membrane Preparation
  • Harvest cultured cells by centrifugation at 6,000 x g for 10 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in an appropriate buffer.

  • Homogenize the cell suspension.

  • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

Radioligand Binding Assay (Saturation Study)
  • Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [125I]HY-3-24.

  • Materials:

    • [125I]HY-3-24 (0.001–1.6 nM concentration range)

    • Homogenized protein (100 µ g/100 µL) from rat ventral striatal membranes

    • Assay Buffer

    • Non-specific binding determinant: 10 µM (+)-butaclamol

    • Total reaction volume: 200 µL

  • Procedure:

    • Incubate the membrane homogenate with varying concentrations of [125I]HY-3-24.

    • For the determination of non-specific binding, add 10 µM (+)-butaclamol to a parallel set of tubes.

    • Incubate at room temperature for 60 minutes.

    • Separate bound from free radioligand by rapid filtration through CF/C filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using a suitable software (e.g., Prism) to determine Kd and Bmax.

Competition Binding Assay
  • Objective: To determine the inhibition constant (Ki) of an unlabeled ligand (e.g., HY-3-24).

  • Materials:

    • A fixed concentration of [125I]HY-3-24 (e.g., ~0.3 nM)

    • Membrane preparation from HEK293 cells expressing the receptor of interest (100 µg protein)

    • Varying concentrations of the unlabeled competitor ligand.

    • Non-specific binding determinant: 10 µM (+)-butaclamol

  • Procedure:

    • Incubate the membrane preparation with the fixed concentration of [125I]HY-3-24 and a range of concentrations of the competitor ligand.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Perform filtration and counting as described in the saturation binding assay.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is a G protein-coupled receptor that primarily couples to Gi/o proteins.[2] Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D3R_Signaling_Pathway Ligand Dopamine / Agonist D3R Dopamine D3 Receptor (GPCR) Ligand->D3R G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Dopamine D3 Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow Start Start Preparation Prepare Receptor Source (e.g., Cell Membranes) Start->Preparation Incubation Incubate Membranes with: - Radioligand (fixed conc.) - Competitor Ligand (variable conc.) Preparation->Incubation Separation Separate Bound and Free Ligand (Rapid Filtration) Incubation->Separation Measurement Measure Radioactivity (Gamma or Scintillation Counting) Separation->Measurement Analysis Data Analysis (Determine IC50 and Ki) Measurement->Analysis End End Analysis->End

General Workflow for a Competitive Radioligand Binding Assay

Conclusion

The 1,3-diphenylpropan-1-one scaffold serves as a valuable starting point for the development of potent and selective receptor ligands. The detailed characterization of [125I]HY-3-24 as a dopamine D3 receptor-selective radioligand highlights the potential of this chemical class in neuroscience and pharmacology research. The protocols and data presented herein provide a framework for utilizing such compounds in receptor-binding studies, which are fundamental to drug discovery and the elucidation of receptor function. Further exploration of derivatives of this compound may lead to the discovery of novel ligands for a variety of biological targets.

References

Application Notes and Protocols: Structure-Activity Relationship of 2-Hydroxy-1,3-diphenylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 2-Hydroxy-1,3-diphenylpropan-1-one derivatives, also known as chalcones and their saturated analogs. This document includes a compilation of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the two phenyl rings. The following tables summarize the quantitative data for various derivatives against different biological targets.

Table 1: Cyclooxygenase (COX-2) Inhibitory Activity
Compound IDR1R2R3R4COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Celecoxib (Reference) 0.132>6.3
Compound 1 HHHSO2Me0.20-0.35High
Compound 2 OMeOMeHSO2MePotentHigh
Compound 3 FHHSO2MePotentHigh
Kuwanon A PrenylOHOHOH14>7.1

Note: The core structure for this table is 1,3-diphenyl-3-(phenylamino)propan-1-one and Kuwanon derivatives with a chalcone backbone.

Table 2: NLRP3 Inflammasome Inhibitory Activity
Compound IDR1R2IL-1β Secretion IC50 (µM)
F14 4-OH2-Cl0.74 (BMDM), 0.88 (THP-1)
W2 4-OMeHSignificant Activity
W8 2,4-di-MeHSignificant Activity

Note: The core structure for this table is (E)-1,3-diphenyl-2-propen-1-one (chalcone).

Table 3: α7 Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation
Compound IDR SubstituentsActivity TypeEC50 (µM)Max Potentiation (%)
Compound 7 OH groupsPAM12.9989
Compound 31 OH groupsPAM6.85666
Methoxy Derivatives OMe groupsNAM--

Note: The core structure for this table is 1,3-diphenylpropan-1-one. PAM = Positive Allosteric Modulator; NAM = Negative Allosteric Modulator.

Experimental Protocols

General Synthesis of 1,3-Diphenyl-2-propen-1-one Derivatives (Chalcones) via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ice

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by adding dilute HCl dropwise until a precipitate is formed.

  • Filter the solid product, wash it with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Synthesis of this compound Derivatives

This protocol involves the reduction of the double bond of the corresponding chalcone.

Materials:

  • Synthesized chalcone derivative (1.0 eq)

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

  • Dissolve the chalcone derivative in methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogen gas supply and purge the system with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is used to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific duration (e.g., 2 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) or other suitable detection method as per the kit instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

  • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is designed to assess the ability of compounds to inhibit the activation of the NLRP3 inflammasome in macrophages.

Materials:

  • THP-1 (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) (priming agent)

  • Nigericin or ATP (NLRP3 activator)

  • Test compounds dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640)

  • ELISA kit for human or mouse IL-1β

Procedure:

  • Cell Culture and Priming:

    • For THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 100 nM) for 3-24 hours.

    • Prime the differentiated THP-1 cells or BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Compound Treatment and NLRP3 Activation:

    • Pre-treat the primed cells with various concentrations of the test compounds for 30-60 minutes.

    • Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β secretion for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

α7 nAChR Positive Allosteric Modulator (PAM) Assay

This protocol evaluates the ability of compounds to potentiate the response of α7 nAChRs to an agonist.

Materials:

  • Cell line expressing human α7 nAChRs (e.g., GH4C1 cells)

  • Acetylcholine (ACh) or another suitable agonist

  • Test compounds dissolved in DMSO

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate the α7 nAChR-expressing cells in a 96-well or 384-well plate.

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Compound Application and Signal Measurement:

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium changes.

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations and incubate for a short period.

    • Add a sub-maximal concentration of the agonist (e.g., ACh) to stimulate the receptors.

    • Record the fluorescence signal over time to measure the calcium influx.

  • Data Analysis:

    • The potentiation of the agonist response is calculated as the percentage increase in the fluorescence signal in the presence of the test compound compared to the agonist alone.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation, by plotting the percentage of potentiation against the compound concentration.

Visualizations

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Identify Lead Compound (this compound) design Design Analogs (Vary Substituents R1, R2, etc.) start->design synthesis Chemical Synthesis of Analogs design->synthesis screening In Vitro Screening (e.g., COX-2, NLRP3, α7 nAChR assays) synthesis->screening Test Compounds data Determine Potency & Selectivity (IC50 / EC50 values) screening->data sar Establish Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization (Design new analogs based on SAR) sar->optimization optimization->design Iterative Cycle NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by Derivatives PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Priming Priming Signal (via NF-κB) PAMPs->Priming Activation Activation Signal PAMPs->Activation ProIL1b Pro-IL-1β Priming->ProIL1b Upregulation NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal Inflammasome Assembled Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Secretion & Inflammation) Casp1->IL1b Cleavage ProIL1b->IL1b Inhibitor 2-Hydroxy-1,3-diphenyl- propan-1-one Derivatives Inhibitor->NLRP3_active Blocks Activation

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-1,3-diphenylpropan-1-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Hydroxy-1,3-diphenylpropan-1-one analogs. This class of compounds, structurally related to chalcones, holds significant potential for therapeutic applications, including anti-inflammatory, anticancer, and neurological activities. The following sections detail the biological context, screening strategies, and specific experimental protocols to identify and characterize novel bioactive analogs.

Introduction

This compound and its analogs are a promising class of small molecules for drug discovery. Their core structure is a key pharmacophore found in various biologically active compounds. High-throughput screening (HTS) enables the rapid evaluation of large libraries of these analogs to identify "hit" compounds with desired biological activities. This document outlines protocols for screening these compounds against key biological targets, including cyclooxygenase-2 (COX-2), α7 nicotinic acetylcholine receptors (α7 nAChR), and for general cytotoxicity.

Data Presentation: Bioactivity of Structurally Related Analogs

Due to the limited availability of public data specifically for this compound analogs, the following tables summarize the bioactivity of structurally related hydroxychalcones. This data serves as a valuable reference for expected activities and for designing screening cascades.

Table 1: Cytotoxicity of Hydroxychalcone Analogs

CompoundCell LineAssayMeasurementValueReference
2'-HydroxychalconeHepG2MTT AssayCell ViabilitySignificant inhibition at ≥ 20 µM[1]
2'-HydroxychalconeMCF-7Not SpecifiedCytotoxicitySignificant[2]
2'-HydroxychalconeCMT-1211Not SpecifiedCytotoxicitySignificant[2]
2-HydroxychalconeU937Trypan Blue ExclusionCell Viability~14% at 12 hr (20 µM)[3]
2',4-DihydroxychalconeU937Trypan Blue ExclusionCell ViabilityLower than 2'-hydroxychalcone[3]
2',4'-DihydroxychalconeU937Trypan Blue ExclusionCell ViabilityLower than 2'-hydroxychalcone[3]
2',4,4'-TrihydroxychalconeU937Trypan Blue ExclusionCell ViabilityLower than 2'-hydroxychalcone[3]
C1 (a 2'-hydroxychalcone)HCT116MTT AssayIC5037.07 µM[4]

Table 2: Anti-Inflammatory Activity of Hydroxychalcone Analogs

CompoundTargetAssayMeasurementValueReference
2'-Hydroxy-4,3',4',6'-tetramethoxychalconeiNOS, COX-2Not SpecifiedInhibitionConcentration-dependent[5]
2,2'-DihydroxychalconeLysozyme and β-glucuronidase releaseIn vitroInhibitionMost potent among tested analogs[5]
Licochalcone ACOX-1In vitroInhibitionCompetitive[6]
Licochalcone ACOX-2In vitroInhibitionCompetitive[6]

Table 3: α7 Nicotinic Acetylcholine Receptor Modulation by Hydroxychalcone Analogs

CompoundActivityAssayMeasurementValueReference
PhloretinPAMOocyte electrophysiologyPotentiationActive[7]
2,4,2',5'-TetrahydroxychalconePAMNot SpecifiedAnalgesic activityActive in vivo[8]
Isoliquiritigenin (4,2',4'-trihydroxychalcone)PAMNot SpecifiedPotentiationIdentified as a selective PAM[8]

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound analogs. These protocols are based on established methods for related compound classes and can be adapted for a 96-well or 384-well plate format.

Protocol 1: High-Throughput Fluorometric Screening for COX-2 Inhibitors

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[9][10][11][12]

1. Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. Inhibitors of COX-2 will reduce the rate of Prostaglandin G2 production, leading to a decrease in the fluorescence signal.

2. Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic probe that reacts with Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • DMSO (for compound dilution)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

3. Assay Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound analogs in DMSO.

    • Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Prepare the Reaction Mix according to the kit manufacturer's instructions. This typically includes the COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid solution.

  • Assay Procedure:

    • Add 10 µL of the diluted test compounds, positive control (Celecoxib), or vehicle control (assay buffer with DMSO) to the wells of the microplate.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well.

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: High-Throughput Screening for α7 nAChR Positive Allosteric Modulators (PAMs)

This protocol is based on a calcium flux assay in a cell line expressing α7 nAChRs.[13][14]

1. Principle: α7 nAChRs are ligand-gated ion channels that are permeable to calcium. Positive allosteric modulators (PAMs) enhance the response of the receptor to its agonist (e.g., acetylcholine). This enhanced response can be measured as an increase in intracellular calcium using a calcium-sensitive fluorescent dye.

2. Materials:

  • A cell line stably expressing human α7 nAChR (e.g., IMR-32 or a transfected HEK293 line)

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Acetylcholine (ACh) or another suitable agonist

  • PNU-120596 (positive control PAM)

  • DMSO

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with a liquid handling system

3. Assay Protocol:

  • Cell Preparation:

    • Seed the α7 nAChR-expressing cells into the microplates and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the dye manufacturer's protocol.

    • Wash the cells with Assay Buffer.

  • Compound Addition:

    • Prepare a dilution series of the this compound analogs and the positive control (PNU-120596) in Assay Buffer.

    • Add the diluted compounds to the cell plates and incubate for a specified time (e.g., 10-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Using the plate reader's injector, add a solution of the agonist (ACh) to all wells.

    • Immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • Measure the peak fluorescence response for each well after agonist addition.

  • Calculate the potentiation of the agonist response by the test compounds relative to the agonist-only control.

  • Plot the percentage of potentiation against the compound concentration to determine the EC50 value.

Protocol 3: High-Throughput Cytotoxicity Screening

This protocol utilizes a common colorimetric method (MTT assay) to assess cell viability.[4][15][16]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • A cancer cell line of interest (e.g., HCT116, MCF-7)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Doxorubicin or another known cytotoxic agent (positive control)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader (570 nm)

3. Assay Protocol:

  • Cell Seeding:

    • Seed the cells into the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of the this compound analogs and the positive control in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library of This compound Analogs Plate_Preparation Assay Plate Preparation (e.g., cell seeding, reagent prep) Compound_Library->Plate_Preparation Compound_Addition Addition of Compounds and Controls to Plates Plate_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Fluorescence/Absorbance) Incubation->Signal_Detection Data_Processing Raw Data Processing Signal_Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition / Potentiation) Data_Processing->Hit_Identification Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Hit_Identification->Dose_Response

Caption: High-Throughput Screening Experimental Workflow.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX2 Inhibition

Caption: COX-2 Signaling Pathway and Point of Inhibition.

a7nAChR_Pathway ACh Acetylcholine (ACh) (Agonist) a7_Receptor α7 Nicotinic Acetylcholine Receptor (Ion Channel) ACh->a7_Receptor Binds to Orthosteric Site Ca_Influx Ca2+ Influx a7_Receptor->Ca_Influx Channel Opening Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Cellular_Response Analogs This compound Analogs (PAMs) Analogs->a7_Receptor Binds to Allosteric Site (Potentiation)

Caption: α7 nAChR Signaling and Positive Allosteric Modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one, often prepared via a crossed aldol reaction between benzaldehyde and acetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to low yields or impure products.

Problem IDIssuePotential CauseSuggested Solution
LY-01 Low or No Product Formation Inactive Catalyst/Base: The base (e.g., NaOH, KOH) may be old or improperly stored, leading to reduced activity.Use a fresh, recently purchased batch of the base. Ensure it has been stored in a tightly sealed container to prevent absorption of atmospheric CO2 and moisture.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.While low temperatures are generally favored to prevent side reactions, ensure the reaction mixture is being stirred efficiently and allowed to react for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality Starting Materials: Benzaldehyde may have oxidized to benzoic acid, or acetophenone may contain impurities.Use freshly distilled benzaldehyde and acetophenone. Check the purity of starting materials by NMR or GC-MS before use.
SP-01 Formation of a Yellow Precipitate (Chalcone) High Reaction Temperature: The initial aldol addition product, this compound, can readily dehydrate to form the highly conjugated and brightly colored chalcone (1,3-diphenylprop-2-en-1-one), especially at elevated temperatures.[1][2]Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.[3]
Prolonged Reaction Time: Leaving the reaction to stir for too long, even at low temperatures, can favor the thermodynamically more stable dehydrated product.Monitor the reaction closely by TLC. Once the starting materials are consumed and the desired product is the major component, quench the reaction promptly.
Excessive Amount of Base: A high concentration of a strong base can promote the elimination (dehydration) reaction.Use a catalytic amount of base. The exact amount should be optimized for the specific reaction scale and conditions.
SP-02 Presence of Unreacted Starting Materials in the Final Product Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.Increase the reaction time and monitor by TLC until the starting materials are no longer visible. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Incorrect Stoichiometry: An improper ratio of benzaldehyde to acetophenone can result in unreacted starting material.Use a slight excess of benzaldehyde as it cannot self-condense, which can help drive the reaction to completion.[1]
PU-01 Difficulty in Purifying the Product Oily Product: The crude product may isolate as an oil instead of a solid, making filtration difficult.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, consider purification by column chromatography.
Co-precipitation of Impurities: The product may crystallize with unreacted starting materials or byproducts.Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol-water mixture.[3][4] Multiple recrystallizations may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis is a crossed aldol reaction (specifically, a Claisen-Schmidt condensation) between benzaldehyde and acetophenone, catalyzed by a base such as sodium hydroxide or potassium hydroxide.[5] In this reaction, the enolate of acetophenone acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.[5]

Q2: Why is a low temperature crucial for this synthesis?

A2: Low temperatures (0-5 °C) favor the formation of the initial β-hydroxy ketone (the aldol addition product), which is this compound. Higher temperatures promote a subsequent dehydration (elimination) reaction, leading to the formation of the more thermodynamically stable α,β-unsaturated ketone, 1,3-diphenylprop-2-en-1-one (chalcone), as an undesired byproduct.[1][2]

Q3: My product is a yellow solid, not a white one. What happened?

A3: A yellow color in the product typically indicates the presence of the chalcone byproduct. Chalcones are highly conjugated systems and are often colored. This suggests that the reaction temperature was too high or the reaction time was too long, leading to dehydration of the desired product.

Q4: Can I use a different base as a catalyst?

A4: Yes, other bases can be used. However, strong bases like sodium hydroxide and potassium hydroxide are commonly employed. The choice and concentration of the base can affect the reaction rate and the propensity for side reactions, so optimization may be required.

Q5: How can I effectively remove unreacted benzaldehyde from my product?

A5: Unreacted benzaldehyde can often be removed during the work-up and purification steps. Washing the crude product with a cold solvent in which benzaldehyde is more soluble than the desired product can be effective. Recrystallization is also a highly effective method for separating the solid product from liquid or more soluble impurities like benzaldehyde.

Q6: What are the potential side reactions in this synthesis?

A6: The main side reaction is the dehydration of the desired this compound to form 1,3-diphenylprop-2-en-1-one (chalcone).[1][6] Another potential, though less common, side reaction is the self-condensation of acetophenone.[6] However, the reaction between the acetophenone enolate and benzaldehyde is generally faster.[1]

Experimental Protocols

Key Experiment: Base-Catalyzed Aldol Addition of Benzaldehyde and Acetophenone

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 20% aqueous solution)

  • Ice

  • Distilled water

  • Hydrochloric acid (HCl), dilute (e.g., 2N)

Procedure:

  • In a flask, combine 1 molar equivalent of acetophenone and a slight excess (e.g., 1.1 molar equivalents) of benzaldehyde.

  • Add a suitable amount of ethanol to dissolve the reactants.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a catalytic amount of a cold aqueous sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.[3]

  • Continue stirring the mixture in the ice bath and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when the starting materials are consumed), quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral.[3]

  • An oily or solid precipitate should form. Add ice-cold water to the mixture to facilitate complete precipitation.[3]

  • Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.[3]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants benzaldehyde Benzaldehyde product This compound (Aldol Adduct) benzaldehyde->product acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate Base (e.g., NaOH) enolate->product Nucleophilic Attack side_product 1,3-Diphenylprop-2-en-1-one (Chalcone) product->side_product Dehydration (Heat or Excess Base)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_analysis Analysis Outcomes cluster_solutions Potential Solutions start Low Yield Observed check_product Analyze Crude Product (TLC, NMR) start->check_product unreacted_sm High amount of starting materials check_product->unreacted_sm Incomplete Reaction side_products Significant side-product (e.g., Chalcone) check_product->side_products Side Reaction Dominates no_product No desired product check_product->no_product Reaction Failure sol_incomplete Increase reaction time Optimize stoichiometry unreacted_sm->sol_incomplete sol_side_products Lower reaction temperature Reduce reaction time Use less base side_products->sol_side_products sol_no_product Check catalyst activity Verify starting material purity no_product->sol_no_product

Caption: A logical workflow for troubleshooting low yield issues.

References

Optimizing reaction conditions for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and accessible method is the crossed aldol condensation between benzaldehyde and acetophenone, catalyzed by a base. This reaction forms the desired β-hydroxy ketone.

Q2: My reaction is yielding a yellow solid, and the main product is 1,3-diphenylprop-2-en-1-one (chalcone). How can I favor the formation of the desired hydroxyketone?

A2: The formation of the α,β-unsaturated ketone (chalcone) is due to a subsequent dehydration reaction, which is often promoted by heat and strong basic conditions. To minimize this side product:

  • Temperature Control: Maintain a low reaction temperature. Running the reaction at room temperature or even cooler (e.g., in an ice bath) can significantly reduce the rate of dehydration.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Over-extending the reaction time can lead to increased formation of the dehydrated product.

  • Base Strength and Concentration: While a base is necessary, overly harsh conditions can favor elimination. Using a milder base or a lower concentration of a strong base like sodium hydroxide can help.

Q3: I am observing the formation of self-condensation products of acetophenone. How can I prevent this?

A3: Self-condensation of acetophenone can compete with the desired crossed aldol reaction. To mitigate this:

  • Order of Addition: A common strategy is to slowly add the acetophenone to a mixture of the benzaldehyde and the base. This ensures that the enolate of acetophenone that is formed reacts preferentially with the more electrophilic benzaldehyde, which is present in higher concentration and cannot enolize itself.

  • Molar Ratio: Using a slight excess of benzaldehyde can also help to ensure that the acetophenone enolate primarily reacts with it.

Q4: The reaction is not proceeding, or the yield is very low. What are the potential causes?

A4: Several factors could contribute to a low or no yield:

  • Reagent Quality: Ensure that your benzaldehyde is free of benzoic acid, which can form upon oxidation with air. It is often recommended to use freshly distilled benzaldehyde. The acetophenone should also be pure.

  • Base Inactivity: If you are using a solid base like NaOH or KOH, ensure it has not been passivated by atmospheric CO2. Using a freshly prepared aqueous solution of the base is recommended.

  • Catalyst Choice: For more controlled reactions, consider using an organocatalyst like L-proline, which can offer better selectivity and milder reaction conditions.

  • Solvent: The choice of solvent can influence the reaction. Alcohols like ethanol and methanol are commonly used. Anhydrous solvents like DMSO can also be employed, particularly with organocatalysts.

Q5: I am having difficulty purifying the product. What is a reliable purification method?

A5:

  • Crude Product Isolation: After quenching the reaction, the crude product may precipitate. It can be isolated by suction filtration and washed with cold water to remove the base and other water-soluble impurities.

  • Recrystallization: The most common method for purifying the crude product is recrystallization. Ethanol is a frequently used solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system such as a mixture of hexane and ethyl acetate is typically effective for separating the desired product from byproducts like chalcone and unreacted starting materials.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of this compound based on literature findings.

ParameterCondition 1Condition 2Condition 3
Reactants Benzaldehyde, AcetophenoneBenzaldehyde, AcetophenoneBenzaldehyde, Acetophenone
Catalyst/Base Sodium Hydroxide (NaOH)L-prolineDibenzylamine trifluoroacetate & L-proline
Solvent Methanol/WaterAnhydrous Dimethyl Sulfoxide (DMSO)Anhydrous Dimethyl Sulfoxide (DMSO)
Temperature Room TemperatureRoom Temperature (25 °C)Room Temperature (25 °C)
Reaction Time 1 hour48 hours48 hours
Reported Yield Not specified, qualitative>80%>80% (product purity >99%)[1]
Reference [2][1][1]

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Reaction in Methanol

This protocol is a general procedure for a base-catalyzed aldol reaction.[2]

  • Preparation: In a suitable reaction flask, dissolve acetophenone and benzaldehyde in methanol.

  • Reaction Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH).

  • Reaction Monitoring: Allow the reaction to stir for approximately 1 hour. The progress can be monitored by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate and can be collected by filtration.

  • Purification: Wash the crude product with cold water and purify by recrystallization from ethanol.

Protocol 2: L-proline Catalyzed Synthesis in DMSO

This protocol is based on a described method for a more controlled synthesis.[1]

  • Preparation: In a reaction vessel, dissolve acetophenone (e.g., 20 mmol) and benzaldehyde (e.g., 20 mmol) in anhydrous dimethyl sulfoxide (DMSO) (e.g., 150 ml).

  • Catalyst Addition: To the stirred solution at room temperature (25 °C), add L-proline (e.g., 2 mmol) in one portion. For enhanced reactivity and purity, dibenzylamine trifluoroacetate (e.g., 2.06 mmol) can also be added.[1]

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve Benzaldehyde and Acetophenone in Solvent add_catalyst Add Catalyst/Base prep->add_catalyst stir Stir at Controlled Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure 2-Hydroxy-1,3- diphenylpropan-1-one purify->product

Caption: A general experimental workflow for the synthesis of this compound.

Aldol Condensation Mechanism

aldol_mechanism acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation benzaldehyde Benzaldehyde enolate->benzaldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate benzaldehyde->alkoxide product This compound alkoxide->product Protonation base Base (e.g., OH⁻) base->enolate h2o H₂O h2o->product

References

Common challenges in performing cytotoxicity assays with chalcone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when performing cytotoxicity assays with chalcone derivatives.

Frequently Asked Questions (FAQs)

Q1: My chalcone derivative is precipitating in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common issue with chalcone derivatives.[1][2] Here are some steps to address this:

  • Proper Stock Solution Preparation: Dissolve your chalcone derivative in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.

  • Optimize Final Solvent Concentration: When diluting the stock solution in your cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.

  • Sonication: Briefly sonicating the final solution can help to dissolve small aggregates.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds.[3][4][5] Consider the impact of serum on your specific chalcone's activity.

  • Use of Solubilizing Agents: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents may be necessary, but their effects on cellular functions must be carefully controlled.

Q2: I am observing inconsistent IC50 values for my chalcone derivative between experiments. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Compound Stability: Chalcones can be unstable in aqueous solutions, and their stability can be pH and temperature-dependent.[6] Prepare fresh dilutions from your stock solution for each experiment.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Cellular responses can change as cells are passaged repeatedly.

  • Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Overly confluent or sparse cultures will respond differently to cytotoxic agents.

  • Incubation Time: The duration of exposure to the chalcone derivative can significantly impact the IC50 value. Use a consistent incubation time for all comparative experiments.

  • Assay-Specific Variability: Ensure consistent incubation times with assay reagents (e.g., MTT) and proper mixing before reading the results.

Q3: Can chalcone derivatives interfere with the MTT assay?

A3: Yes, the chemical structure of chalcones, particularly the α,β-unsaturated carbonyl system, can potentially lead to direct reduction of the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[7] This can result in a false-positive signal (i.e., an underestimation of cytotoxicity). It is advisable to perform a cell-free control experiment to test for this interference.

Q4: How do I choose the most appropriate cytotoxicity assay for my chalcone derivative?

A4: The choice of assay should be guided by the expected mechanism of action of your chalcone derivative. Chalcones are known to induce cell death through various mechanisms.[8][9][10][11]

  • For General Viability/Metabolic Activity: Assays like MTT, XTT, or WST-1 are suitable for initial screening.[7][12][13][14][15][16][17][18][19]

  • For Membrane Integrity (Necrosis): An LDH release assay is a good choice.

  • For Apoptosis: To confirm if your chalcone induces apoptosis, use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., for caspase-3, -8, -9).[10][13][20][21][22][23]

  • For Oxidative Stress: If you hypothesize that your chalcone induces reactive oxygen species (ROS), you can measure ROS levels using fluorescent probes like DCFDA.[20][24][25][26][27][28]

Troubleshooting Guides

Guide 1: Dealing with Poor Compound Solubility

If you observe precipitation of your chalcone derivative upon addition to the cell culture medium, follow these steps:

  • Check Stock Solution: Ensure your stock solution in 100% DMSO (or another suitable solvent) is fully dissolved. If not, gentle warming or sonication may help.

  • Optimize Dilution: When preparing your working concentrations, perform a serial dilution in the culture medium. Add the small volume of stock solution to the larger volume of medium while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Pre-warm Medium: Adding the compound to pre-warmed (37°C) medium can sometimes improve solubility compared to cold medium.

  • Solubility Test: Before proceeding with a full cytotoxicity assay, perform a simple solubility test. Prepare the highest concentration of your compound in the cell culture medium you plan to use. Incubate for a few hours at 37°C and visually inspect for any precipitate under a microscope.

Guide 2: Investigating Suspected MTT Assay Interference

To determine if your chalcone derivative directly reduces the MTT reagent, perform the following cell-free assay:

  • Prepare a 96-well plate with your chalcone derivative at the same concentrations you use in your cytotoxicity assay, but in cell-free culture medium.

  • Include a positive control for MTT reduction (e.g., ascorbic acid) and a negative control (medium with solvent only).

  • Add the MTT reagent to each well as you would in your standard protocol.

  • Incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.

  • Add the solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance at the appropriate wavelength.

  • If you observe a significant increase in absorbance in the wells containing your chalcone derivative compared to the negative control, this indicates direct MTT reduction and potential interference with your cytotoxicity results. In this case, consider using an alternative cytotoxicity assay such as the Sulforhodamine B (SRB) or LDH assay.

Quantitative Data Summary

Table 1: IC50 Values of Selected Chalcone Derivatives in Various Cancer Cell Lines

Chalcone DerivativeCell LineCancer TypeIC50 (µM)Reference
Chalcone-coumarin hybrid (39, S009-131)HeLaCervical Cancer4.7[10]
Chalcone-coumarin hybrid (39, S009-131)C33ACervical Cancer7.6[10]
Chalcone-coumarin hybrid (40)HEPG2Liver Cancer0.65 - 2.02[10]
Chalcone-coumarin hybrid (40)K562Leukemia0.65 - 2.02[10]
Chalcone-pyrazole hybrid (31)HCC cell linesLiver Cancer0.5 - 4.8[10]
2'-hydroxy chalcone (C1)HCT116Colon Cancer37.07[29]
Bis-chalcone (5a)A549Lung Cancer41.99[13][17]
Bis-chalcone (5a)HCT116Colon Cancer18.10[13]
Bis-chalcone (5a)MCF7Breast Cancer7.87[13]
Bis-chalcone (5b)MCF7Breast Cancer4.05[13]
Chalcone 13MCF-7Breast Cancer3.30[14]
Chalcone 12MCF-7Breast Cancer4.19[14]
4'-hydroxy-2,4,6,3'-tetramethoxychalconeK562Leukemia0.03[7]
Licochalcone AA549Lung Cancer46.13[19]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your chalcone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of your chalcone derivative for the chosen time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow start Start: Chalcone Derivative Powder stock Prepare high concentration stock (e.g., 10-50 mM in 100% DMSO) start->stock dissolved Is the stock fully dissolved? stock->dissolved sonicate Gentle warming or sonication dissolved->sonicate No working Prepare working concentrations by diluting stock in pre-warmed (37°C) cell culture medium dissolved->working Yes sonicate->dissolved precipitate Observe for precipitation (visual inspection, microscope) working->precipitate proceed Proceed with cytotoxicity assay precipitate->proceed No troubleshoot Troubleshoot: - Lower final concentration - Test alternative solvents - Use solubilizing agents precipitate->troubleshoot Yes troubleshoot->working

Caption: Workflow for preparing chalcone derivatives for cytotoxicity assays.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathR Death Receptor FasL->DeathR DISC DISC Formation DeathR->DISC proCasp8 Pro-caspase-8 DISC->proCasp8 Casp8 Caspase-8 proCasp8->Casp8 Activation proCasp3 Pro-caspase-3 Casp8->proCasp3 ROS ROS Generation Mito Mitochondria ROS->Mito CytoC Cytochrome c Mito->CytoC Release Bax Bax Bax->Mito Bcl2 Bcl-2 Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation proCasp9 Pro-caspase-9 proCasp9->Apoptosome Casp9->proCasp3 Chalcone Chalcone Derivative Chalcone->ROS Chalcone->Bax Upregulates Chalcone->Bcl2 Downregulates Casp3 Caspase-3 proCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways in chalcone-induced apoptosis.

troubleshooting_logic start Inconsistent IC50 Values q1 Are you preparing fresh compound dilutions for each experiment? start->q1 a1_yes Check cell-related factors q1->a1_yes Yes a1_no Prepare fresh dilutions from stock. Chalcones can degrade in aqueous solution. q1->a1_no No q2 Is cell passage number and seeding density consistent? a1_yes->q2 a2_yes Check assay procedure q2->a2_yes Yes a2_no Use low passage cells. Ensure consistent seeding density. q2->a2_no No q3 Are incubation times (compound and reagent) consistent? a2_yes->q3 a3_yes Consider compound-assay interference. Run cell-free control. q3->a3_yes Yes a3_no Standardize all incubation times across all experiments. q3->a3_no No

Caption: Troubleshooting logic for inconsistent IC50 values in cytotoxicity assays.

References

Improving the solubility of 2-Hydroxy-1,3-diphenylpropan-1-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-Hydroxy-1,3-diphenylpropan-1-one for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol

  • Predicted LogP: ~2.47

A higher LogP value is generally associated with lower water solubility.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Due to its hydrophobic nature, it is recommended to start with organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1] Ethanol and methanol can also be considered.

Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: Can I use heat to dissolve the compound?

A4: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of the compound in the initial solvent. However, be cautious about the thermal stability of this compound, as excessive heat could lead to degradation.

Troubleshooting Guide: Compound Precipitation in In Vitro Assays

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium. The compound's solubility limit in the final aqueous solution has been exceeded.- Decrease the final concentration of the compound in the assay. - Perform a stepwise dilution of the stock solution into the aqueous medium while vortexing to ensure rapid mixing. - Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water before the final dilution into the aqueous medium.
Cloudiness or turbidity observed in the well plate after adding the compound. The compound is not fully solubilized at the tested concentration.- Visually inspect the stock solution to ensure the compound is fully dissolved before dilution. - Centrifuge the plate briefly and check for a pellet to confirm precipitation.[2] - Consider using a lower concentration of the compound.
Inconsistent results or high variability between replicate wells. Uneven distribution of a partially solubilized compound.- Ensure thorough mixing of the compound in the final assay medium before dispensing into wells. - Prepare a master mix of the final compound dilution to add to all relevant wells to ensure consistency.
No observable effect of the compound in a cell-based assay, even at high concentrations. The actual concentration of the solubilized compound is much lower than the nominal concentration due to precipitation.- Determine the solubility of the compound in the final assay medium beforehand. A simple method is to make serial dilutions and visually or spectrophotometrically assess for precipitation. - Consider using solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in the assay medium. Ensure to test the effect of these agents on the cells in a separate control experiment.

Quantitative Data: Solubility of Structurally Similar Compounds

Since specific experimental solubility data for this compound is limited, the following table provides solubility information for benzoin, a structurally related compound, to offer some guidance.

Solvent Solubility of Benzoin
WaterSlightly soluble / Insoluble[3][4]
Hot WaterMore soluble than in cold water[4]
EthanolVery good solubility[3]
AcetoneSoluble[4]
PyridineSoluble[4]
EtherSlightly soluble[4]

This data is for a structurally similar compound and should be used as a general guide. It is essential to experimentally determine the solubility of this compound in your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Adding Solvent: Add the required volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate for 5-10 minutes or gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Kinase Assay with a Poorly Soluble Inhibitor

This protocol provides a general workflow for testing the inhibitory effect of this compound on a specific kinase (e.g., MEK1) using a luminescence-based assay that measures ATP consumption.

  • Prepare Serial Dilutions of the Inhibitor:

    • Thaw an aliquot of the 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Prepare Kinase Reaction Master Mix:

    • In a sterile tube, prepare a master mix containing the kinase buffer, the substrate (e.g., inactive ERK2), and the kinase (e.g., MEK1). The concentrations should be optimized according to the manufacturer's instructions or literature.

  • Set up the Assay Plate:

    • Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 96-well or 384-well plate.

    • Include "no inhibitor" controls (1 µL of DMSO) and "no enzyme" controls.

  • Initiate the Kinase Reaction:

    • Add the kinase reaction master mix to each well.

    • Add ATP to each well to initiate the reaction. The final ATP concentration should ideally be close to the Kₘ of the kinase.

    • Mix the plate gently.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Terminate the Reaction and Detect Signal:

    • Add a kinase detection reagent (e.g., a commercial reagent like ADP-Glo™) that stops the enzymatic reaction and measures the remaining ATP via a luciferase reaction.

    • Incubate as per the detection reagent's protocol.

  • Read Luminescence: Measure the luminescence using a plate reader. A higher signal indicates more remaining ATP and thus, greater inhibition of the kinase.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_detection Detection cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve serial_dilute Serial Dilute in DMSO dissolve->serial_dilute add_inhibitor Add Inhibitor to Plate serial_dilute->add_inhibitor add_kinase_mix Add Kinase/Substrate Mix add_inhibitor->add_kinase_mix add_atp Initiate with ATP add_kinase_mix->add_atp incubate Incubate add_atp->incubate add_detection_reagent Add Detection Reagent incubate->add_detection_reagent read_signal Read Luminescence add_detection_reagent->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC₅₀ of a poorly soluble inhibitor.

MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Responses (Proliferation, Survival) Transcription->Response Inhibitor This compound Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MEK-ERK signaling pathway.

References

Optimizing the concentration of 2-Hydroxy-1,3-diphenylpropan-1-one as a photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Photoinitiator Concentration

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photoinitiator 2-Hydroxy-1,3-diphenylpropan-1-one and similar compounds in photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a chemical compound that can function as a photoinitiator. Photoinitiators are molecules that, upon absorbing light of a specific wavelength (typically UV or visible light), generate reactive species such as free radicals. These reactive species then initiate a polymerization reaction, converting a liquid monomer or oligomer resin into a solid polymer. This process, known as photopolymerization, is utilized in a wide range of applications, including 3D printing, dental composites, and the manufacturing of coatings and adhesives.

A more commonly used photoinitiator with a similar structure is 2-hydroxy-2-methyl-1-phenylpropanone, commercially known as Darocur 1173.[1] It is a Type I photoinitiator, meaning it undergoes cleavage upon UV exposure to form free radicals that initiate polymerization.[2]

Q2: What is a typical concentration range for a photoinitiator?

The optimal concentration of a photoinitiator is highly dependent on the specific application, the resin system, and the curing conditions. However, a general starting range is typically between 0.5% and 5.0% by weight of the total formulation.[3] For specific systems, this range can be narrower. For example, in some UV-LED curing systems, concentrations might range from 1-3%.[3] For applications requiring deep curing, lower concentrations (e.g., 0.1 wt% to 0.5 wt%) of certain photoinitiators, like the photobleaching initiator BAPO, have been found to be effective.[4][5]

Q3: What are the primary factors that influence the optimal photoinitiator concentration?

Several factors can significantly impact the ideal concentration of the photoinitiator:

  • Film/Sample Thickness: Thicker samples generally require lower photoinitiator concentrations to allow light to penetrate deeper into the material.[2] Conversely, very thin films (2-5 µm) may need a higher concentration for a thorough cure.[2]

  • Light Intensity: Higher light intensity can sometimes compensate for lower initiator concentrations. However, the relationship is complex, and high intensity can also lead to surface-only curing if the initiator concentration is too high.[6]

  • UV Light Source: The spectral output of the light source is critical. The absorbance spectrum of the photoinitiator must overlap with the emission spectrum of the lamp (e.g., traditional mercury lamps vs. UV-LEDs) for efficient activation.[2][3]

  • Resin Composition: The type of monomers and oligomers in the resin can affect the curing process. Additives like pigments, fillers, and UV stabilizers can absorb or scatter UV light, potentially requiring adjustments to the photoinitiator concentration.[2]

  • Oxygen Inhibition: Oxygen present in the curing environment can scavenge free radicals, inhibiting polymerization, particularly at the surface. Higher initiator concentrations can help overcome this effect by generating a larger initial population of radicals.[7]

Q4: What happens if the photoinitiator concentration is too high or too low?

Both scenarios can lead to undesirable outcomes:

  • Too Low Concentration: An insufficient amount of photoinitiator will result in slow or incomplete polymerization.[2][3] This leads to poor mechanical properties, a tacky surface, and a final product that may not meet performance requirements.

  • Too High Concentration: An excess of photoinitiator can cause a phenomenon known as "light blocking" or "inner filter effect."[2] The high concentration of initiator molecules at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample. This results in poor through-cure, leaving the bulk of the material uncured.[2] Additionally, high concentrations can lead to yellowing and increased brittleness of the final polymer.[3]

Troubleshooting Guide

Issue 1: Incomplete or slow curing throughout the sample.

Possible Cause Recommended Solution
Insufficient Photoinitiator Concentration The concentration may be too low to generate enough free radicals for complete polymerization.[2] Solution: Increase the photoinitiator concentration in small increments (e.g., 0.25% or 0.5% by weight) and repeat the curing experiment.
Mismatch between UV Source and Photoinitiator The photoinitiator's absorbance spectrum may not align well with the UV lamp's emission spectrum.[2] Solution: Verify the absorbance spectrum of your photoinitiator and the spectral output of your UV source. You may need to select a different photoinitiator.
Oxygen Inhibition Atmospheric oxygen can quench free radicals, especially at the surface, slowing down the cure.[7] Solution: Try curing in an inert atmosphere (e.g., nitrogen). Alternatively, increasing the photoinitiator concentration or using a co-initiator like an amine can help mitigate oxygen inhibition.[2]

Issue 2: The surface of the sample is cured, but the material underneath remains liquid (poor through-cure).

Possible Cause Recommended Solution
Excessive Photoinitiator Concentration A high concentration of photoinitiator at the surface can absorb most of the UV light, preventing it from reaching the lower layers.[2] Solution: Reduce the photoinitiator concentration. A "ladder study" (testing a range of concentrations) is recommended to find the optimal level.
High UV Absorbance of Formulation Other components in the resin, such as pigments or fillers, may be blocking UV light.[2] Solution: If possible, reduce the concentration of the absorbing additives. Alternatively, select a photoinitiator that absorbs at a longer wavelength where the other components are more transparent.[2]
Use of a Non-Photobleaching Initiator Some photoinitiators, once reacted, become transparent to UV light (photobleaching), allowing light to penetrate deeper.[4][5] Solution: Consider using a photobleaching photoinitiator, such as BAPO, especially for thick samples.[4][5]

Issue 3: The cured polymer is yellow or appears discolored.

Possible Cause Recommended Solution
High Photoinitiator Concentration Many photoinitiators and their byproducts have a yellowish tint. High concentrations can exacerbate this issue.[3] Solution: Reduce the photoinitiator concentration to the minimum required for a complete cure.
Photoinitiator Type Certain classes of photoinitiators are more prone to causing yellowing than others. Solution: Research and select a non-yellowing photoinitiator suitable for your application.

Issue 4: The cured polymer is overly brittle.

Possible Cause Recommended Solution
High Crosslink Density due to Excess Initiator An overly high concentration of photoinitiator can lead to a very high crosslink density, which can result in a brittle material.[3] Solution: Optimize the concentration by performing a ladder study and evaluating the mechanical properties of the cured samples.
Formulation Composition The brittleness may be an inherent property of the chosen monomer/oligomer system. Solution: Re-evaluate the resin formulation. Incorporating flexible oligomers or monomers can improve the toughness of the final polymer.

Quantitative Data Summary

The optimal photoinitiator concentration is highly system-dependent. The tables below provide example data from research literature to illustrate the effects of concentration on curing performance.

Table 1: Example Concentration Ranges for Different Curing Systems

Curing SystemPhotoinitiatorTypical Concentration (wt%)Application NotesSource
General Acrylic ResinsVarious0.5% - 5.0%Higher concentrations for faster cure, lower for reduced yellowing.[3]
UV-LED CuringLED-specific1.0% - 3.0%May require co-initiators (0.5% - 2.0%) to match LED wavelength.[3]
Dental CompositesBAPO0.25%BAPO was found to be efficient even at low concentrations.[8]
Dental CompositesCamphorquinone (CQ)1.0%Required a tertiary amine co-initiator for optimal performance.[8]
Large-Format 3D PrintingBAPO0.1% - 0.5%Lower concentrations yielded rapid photoinitiation for deep curing (3 mm).[4][5]

Table 2: Effect of BAPO Photoinitiator Concentration on Curing at 3-mm Depth

BAPO Concentration (wt%)Peak Polymerization RateTime to Reach Peak RateLight TransmissionObservationsSource
0.1%Highest~2.5 secondsHighestAchieved the highest level of cure with short irradiation times.[4][5]
0.5%IntermediateSlower than 0.1%Intermediate---[5]
1.0%Lowest (reduced by 75% vs 0.1%)Delayed by >18 secondsLowestHigh concentration inhibited light transmission and slowed the cure rate at depth.[5]

Experimental Protocols

Protocol: Determining Optimal Photoinitiator Concentration via a Ladder Study

This protocol describes a common method for systematically identifying the optimal photoinitiator concentration for a given photopolymer formulation.

Objective: To determine the photoinitiator concentration that provides the best balance of cure speed, cure depth, and final polymer properties.

Materials:

  • Monomer/oligomer resin base

  • This compound (or other photoinitiator)

  • Mixing vessel and stirrer

  • Molds for sample preparation (e.g., silicone molds of a specific thickness)

  • UV curing system (specify lamp type, intensity, and wavelength)

  • Analytical equipment (e.g., FTIR spectrometer, durometer for hardness testing)

Methodology:

  • Prepare Stock Solutions:

    • Create a series of resin formulations, each with a different concentration of the photoinitiator. A typical range to test would be 0.25%, 0.5%, 1.0%, 1.5%, 2.0%, and 3.0% by weight.

    • Ensure the photoinitiator is completely dissolved and the mixture is homogenous. Keep the formulations protected from ambient light.

  • Sample Curing:

    • Pour each formulation into a mold of a defined thickness (e.g., 2 mm).

    • Expose each sample to the UV light source. It is critical to keep the light intensity and exposure time constant for all samples to ensure a valid comparison. For example, use a polywave LED light curing unit at 1000 mW/cm² for 40 seconds.[8]

  • Analysis of Cured Samples:

    • Degree of Conversion (DC): This is a crucial metric for assessing the extent of polymerization. It can be measured using Fourier Transform Infrared (FTIR) Spectroscopy.[8] The DC is calculated by monitoring the decrease in the vibrational peak associated with the reactive monomer double bonds (e.g., the C=C peak around 1637 cm⁻¹ for acrylates).[4]

    • Cure Depth: For thicker samples, measure the thickness of the cured solid polymer after washing away the uncured liquid resin.

    • Mechanical Properties: Evaluate the physical properties of the cured samples. This can include:

      • Hardness: Measure using a durometer or a microhardness tester (e.g., Knoop Hardness).[8]

      • Flexural Strength and Modulus: Perform a three-point bending test to assess the material's stiffness and strength.[8]

    • Visual Inspection: Note any signs of yellowing, brittleness, or surface tackiness.

  • Data Interpretation:

    • Plot the Degree of Conversion and mechanical properties as a function of photoinitiator concentration.

    • The optimal concentration is typically the lowest concentration that achieves the desired degree of conversion and mechanical properties without introducing negative effects like yellowing or poor through-cure.

Visualizations

G cluster_prep 1. Formulation cluster_cure 2. Curing cluster_analysis 3. Analysis cluster_decision 4. Optimization prep Define Resin Base (Monomers, Oligomers) ladder Create Ladder Study (e.g., 0.5%, 1%, 2%, 3% PI) prep->ladder mix Mix Thoroughly ladder->mix sample Prepare Samples (Controlled Thickness) mix->sample expose Expose to UV Light (Constant Time & Intensity) sample->expose ftir Measure Degree of Conversion (FTIR) expose->ftir mech Test Mechanical Properties (Hardness, Flexural Strength) expose->mech visual Visual Inspection (Yellowing, Tackiness) expose->visual optimal Identify Optimal Concentration ftir->optimal mech->optimal visual->optimal

Caption: Workflow for optimizing photoinitiator concentration.

G conc Photoinitiator (PI) Concentration low_conc Too Low conc->low_conc opt_conc Optimal conc->opt_conc high_conc Too High conc->high_conc problem_low Problem: - Incomplete Cure - Slow Cure Rate - Tacky Surface low_conc->problem_low result_opt Result: - Efficient & Complete Cure - Good Through-Cure - Desired Properties opt_conc->result_opt problem_high Problem: - Poor Through-Cure - Yellowing - Brittleness high_conc->problem_high solution_low Solution: Increase PI Conc. problem_low->solution_low solution_high Solution: Decrease PI Conc. problem_high->solution_high

Caption: Relationship between concentration and curing issues.

G uv UV Light (hν) pi Photoinitiator (PI) (e.g., Darocur 1173) uv->pi Absorption pi_star Excited State PI* pi->pi_star radicals Free Radicals (R•) pi_star->radicals α-Cleavage (Type I) monomer Monomer radicals->monomer Initiation polymer Polymer Chain monomer->polymer Propagation

Caption: Simplified mechanism of a Type I photoinitiator.

References

Preventing degradation of 2-Hydroxy-1,3-diphenylpropan-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-1,3-diphenylpropan-1-one in solution. The information is designed to help prevent degradation and ensure the stability of the compound during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Loss of Purity / Appearance of New Peaks in HPLC 1. α-Ketol Rearrangement: Exposure to acidic or basic conditions, heat, or light can cause the compound to isomerize.[1][2] 2. Oxidation: Presence of dissolved oxygen or other oxidizing agents can lead to the formation of the corresponding α-diketone.[3][4] 3. Photodegradation: Exposure to UV or ambient light can induce degradation, especially in photosensitive compounds.1. pH Control: Maintain a neutral pH (6-7) using a suitable buffer system. Avoid strong acids or bases. If acidic or basic conditions are necessary for your experiment, perform the reaction at a low temperature and for the shortest possible duration. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. 3. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[3] Minimize exposure to ambient light during experimental procedures.
Change in Solution Color (e.g., Yellowing) Oxidation/Degradation: The formation of conjugated systems, such as α-diketones or other degradation byproducts, can lead to a colored solution.[3][4]Follow the recommendations for preventing oxidation, including working under an inert atmosphere and using degassed solvents. Analyze the solution immediately after preparation whenever possible.
Inconsistent Experimental Results Progressive Degradation: The compound may be degrading over the course of the experiment, leading to variable results. This is more likely if the experiment is lengthy or involves harsh conditions (e.g., elevated temperature).[5]Prepare fresh solutions for each experiment. If an experiment runs for an extended period, consider taking aliquots at different time points to monitor the stability of the compound by HPLC.
Low Yield in Synthetic Reactions Degradation of Starting Material: If this compound is used as a reactant, its degradation will lead to a lower yield of the desired product.Confirm the purity of the this compound solution before starting the reaction. Follow all recommended handling and storage procedures to ensure its stability.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What is the best way to store solutions of this compound?

    • A1: For optimal stability, solutions should be stored at a low temperature (2-8°C), protected from light by using amber vials or foil wrapping, and under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] Prepare fresh solutions for immediate use whenever possible.

  • Q2: Which solvents are recommended for dissolving this compound?

    • A2: While solubility depends on the specific application, polar aprotic solvents like acetonitrile or acetone are generally suitable. Protic solvents like methanol or ethanol can also be used, but be aware that solvent choice can influence reaction kinetics and potentially degradation rates.[6] It is crucial to use high-purity, degassed solvents.

Degradation Pathways

  • Q3: What are the primary degradation pathways for this compound?

    • A3: The main degradation pathways for α-hydroxy ketones like this compound are:

      • α-Ketol Rearrangement: An acid or base-catalyzed isomerization.[1][2]

      • Oxidation: Formation of an α-diketone in the presence of oxygen.[3][4]

      • Photodegradation: Decomposition upon exposure to light.

      • Thermal Degradation: Decomposition at elevated temperatures.[5]

  • Q4: Can this compound undergo keto-enol tautomerism?

    • A4: Yes, like other ketones, it can exist in equilibrium with its enol tautomer. This tautomerism can be a precursor to certain degradation pathways, particularly in the presence of light or heat.[5][7]

Visualizing Degradation and Experimental Workflows

Logical Relationship of Degradation Factors

Factors Leading to Degradation of this compound cluster_conditions Environmental Conditions cluster_pathways Degradation Pathways cluster_products Degradation Products Light Light Photodegradation Photodegradation Light->Photodegradation Rearrangement α-Ketol Rearrangement Light->Rearrangement Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Heat->Rearrangement Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Acid_Base Acidic/Basic pH Acid_Base->Rearrangement Photo_Products Photolysis Products Photodegradation->Photo_Products Fragments Fragments Thermal_Degradation->Fragments Diketones Diketones Oxidation->Diketones Isomers Isomers Rearrangement->Isomers

Caption: Relationship between environmental factors and degradation pathways.

Experimental Workflow for Stability Assessment

Workflow for Assessing Compound Stability Prep_Sample Prepare Solution of Compound Initial_Analysis Initial Analysis (t=0) (HPLC, LC-MS) Prep_Sample->Initial_Analysis Stress_Conditions Expose to Stress Conditions (Heat, Light, pH, Oxidant) Initial_Analysis->Stress_Conditions Time_Points Sample at Various Time Points Stress_Conditions->Time_Points Final_Analysis Analyze Samples (HPLC, LC-MS) Time_Points->Final_Analysis Data_Analysis Compare Data and Identify Degradants Final_Analysis->Data_Analysis

Caption: A typical experimental workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a method for intentionally degrading this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples, including an unstressed control sample, using a suitable RP-HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. If coupled with a mass spectrometer, determine the mass of the degradation products to help elucidate their structures.

Protocol 2: RP-HPLC Method for Purity Assessment

This protocol provides a general reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Note: This method may require optimization depending on the specific degradation products formed and the HPLC system used.

References

Addressing time-dependent effects in 2-Hydroxy-1,3-diphenylpropan-1-one cytotoxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the time-dependent cytotoxic effects of 2-Hydroxy-1,3-diphenylpropan-1-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question 1: My IC50 values for this compound are inconsistent across different incubation times (e.g., 24h, 48h, 72h). What could be the cause?

Answer:

Inconsistent IC50 values in time-dependent studies are a common issue. Several factors could be contributing to this variability:

  • Compound Stability: this compound may degrade in your cell culture medium over longer incubation periods. This would lead to a decrease in the effective concentration of the compound, potentially resulting in a higher apparent IC50 value at 48h or 72h compared to 24h.

  • Cellular Metabolism: Cells may metabolize the compound into forms with different cytotoxic potencies. This could either increase or decrease its cytotoxic effect over time.

  • Cell Proliferation Rate: The rate of cell division can influence the apparent cytotoxicity. If the compound has cytostatic effects (inhibits cell division) rather than cytotoxic effects (kills cells), the IC50 value may appear to change as the untreated control cells continue to proliferate.[1]

  • Assay Limitations: The chosen cytotoxicity assay may have limitations. For example, the MTT assay relies on mitochondrial reductase activity, which can be modulated by the compound itself, independent of cell death.[2][3]

Troubleshooting Steps:

  • Assess Compound Stability: Use techniques like HPLC to determine the concentration of this compound in the culture medium at different time points.

  • Vary the Assay: Use a different cytotoxicity assay that measures a distinct endpoint, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Annexin V/PI staining), to confirm your findings.

  • Normalize to Seeding Density: When calculating percentage viability, consider normalizing the results to the initial cell number seeded, in addition to the untreated control at each time point. This can help distinguish between cytotoxic and cytostatic effects.

  • Microscopic Examination: Regularly observe the cells under a microscope to qualitatively assess cell morphology, confluence, and signs of distress at each time point.

Question 2: I observe an initial decrease in cell viability at 24h, but viability appears to recover at 48h and 72h. Is this a valid biological effect?

Answer:

This phenomenon, while seemingly counterintuitive, can be a genuine biological response. Here are some potential explanations:

  • Induction of Cellular Resistance Mechanisms: Cells may upregulate protective mechanisms in response to the initial insult from this compound. This could include the expression of drug efflux pumps or antioxidant enzymes.

  • Metabolic Inactivation of the Compound: As mentioned previously, cells might metabolize the compound into a less toxic form, leading to a recovery in cell viability as the concentration of the active form decreases.

  • Selection of a Resistant Subpopulation: The initial treatment may have killed off a susceptible subpopulation of cells, while a more resistant subpopulation survived and began to proliferate.

Troubleshooting Steps:

  • Gene and Protein Expression Analysis: Investigate the expression of genes and proteins associated with drug resistance and stress responses at different time points.

  • Washout Experiment: After the initial 24h treatment, wash out the compound and replace it with fresh medium. Monitor cell viability over the next 24-48h to see if the recovery is dependent on the continued presence of the compound.

  • Clonal Isolation: If you suspect a resistant subpopulation, you can perform clonal isolation experiments to characterize the surviving cells.

Question 3: My results from the MTT assay and the LDH assay for this compound cytotoxicity are not correlating over time. Why is this?

Answer:

Discrepancies between different cytotoxicity assays are often due to their different underlying principles:

  • MTT Assay: Measures metabolic activity via mitochondrial dehydrogenases.[2] A compound could inhibit mitochondrial function without causing immediate cell death, leading to a low MTT reading but no corresponding increase in LDH release.

  • LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised plasma membranes, which is an indicator of necrosis or late apoptosis.

Possible Scenarios:

  • Apoptosis vs. Necrosis: this compound might be inducing apoptosis. In early apoptosis, mitochondrial function may be reduced (affecting the MTT assay), but the cell membrane remains intact (no LDH release). LDH release would only be observed in late-stage apoptosis or necrosis.

  • Mitochondrial Inhibition: The compound could be a direct inhibitor of the mitochondrial enzymes responsible for MTT reduction, leading to an underestimation of cell viability that is not related to cell death.

Troubleshooting Steps:

  • Apoptosis Assay: Perform an Annexin V/PI staining assay to specifically measure apoptosis and distinguish it from necrosis.

  • Time-Course Analysis: Conduct a detailed time-course experiment with both assays, taking measurements at more frequent intervals (e.g., 6, 12, 24, 48, 72 hours) to understand the sequence of events.

  • Control for Assay Interference: Test whether this compound directly interferes with the MTT reagent or LDH enzyme activity in a cell-free system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for a time-dependent cytotoxicity study of this compound?

A1: The optimal seeding density depends on the proliferation rate of your cell line. You should aim for a density where the untreated control cells do not become over-confluent by the final time point (e.g., 72h). A preliminary experiment to determine the growth curve of your cells is recommended. For many cell lines, a starting density of 5,000-10,000 cells per well in a 96-well plate is a good starting point.

Q2: Should I change the medium and re-dose with this compound during a long-term (e.g., 72h) experiment?

A2: This depends on the stability of the compound and the research question. If the compound is unstable, re-dosing with fresh medium containing the compound every 24 hours may be necessary to maintain a constant exposure level.[3] However, if you are interested in the effects of a single dose over time, then you would not change the medium. The choice should be clearly stated in your experimental design.

Q3: How do I distinguish between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation. To distinguish between the two, you can use a combination of assays. An assay that measures cell number (e.g., trypan blue exclusion, crystal violet staining, or a cell counter) in conjunction with a viability assay (e.g., MTT or LDH) is effective. If the compound is cytostatic, the cell number will remain constant over time, while in the untreated control, it will increase. If it is cytotoxic, the number of viable cells will decrease.

Q4: Can the solvent used to dissolve this compound affect the time-dependent cytotoxicity results?

A4: Absolutely. The solvent (e.g., DMSO, ethanol) can have its own cytotoxic effects, which may be time- and concentration-dependent. It is crucial to include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as used in the highest concentration of the test compound. The solvent concentration should be kept as low as possible, typically below 0.5%.

Quantitative Data Summary

Table 1: Time-Dependent IC50 Values of this compound on Different Cell Lines (Hypothetical Data)

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
MCF-7503520
A549756055
HepG2607085

Note: The decreasing IC50 in MCF-7 cells suggests a cumulative cytotoxic effect. The relatively stable IC50 in A549 cells suggests a consistent response over time. The increasing IC50 in HepG2 cells might indicate metabolic inactivation of the compound.

Table 2: Comparison of Viability Assays for MCF-7 Cells Treated with 50 µM this compound (Hypothetical Data)

Time Point% Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V/PI)
24h52%15%30% (Early)
48h38%45%55% (Late)
72h25%70%80% (Late/Necrotic)

Note: This data illustrates a scenario where the MTT assay shows a decrease in viability early on, followed by an increase in LDH release and the progression from early to late apoptosis over time.

Experimental Protocols

Protocol 1: Time-Dependent Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C and 5% CO2. Use separate plates for each time point.

  • MTT Addition: At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Time-Dependent Apoptosis Assessment using Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: At each time point, collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, Annexin V positive/PI positive cells are late apoptotic or necrotic, and Annexin V negative/PI negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition and time point.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Determine Cell Growth Curve B Seed Cells in Multi-well Plates A->B D Treat Cells B->D C Prepare Serial Dilutions of This compound C->D E1 Incubate 24h D->E1 E2 Incubate 48h D->E2 E3 Incubate 72h D->E3 F1 Perform Cytotoxicity Assay (e.g., MTT, LDH) E1->F1 F2 Perform Apoptosis Assay (e.g., Annexin V) E1->F2 E2->F1 E2->F2 E3->F1 E3->F2 G Measure Readout (Absorbance/Fluorescence) F1->G F2->G H Calculate IC50 Values and % Viability G->H I Compare Time Points H->I

Caption: Experimental workflow for time-dependent cytotoxicity studies.

Signaling_Pathway compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Membrane Depolarization ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Troubleshooting_Flowchart start Inconsistent Time-Dependent Cytotoxicity Results q1 Are IC50 values increasing over time? start->q1 a1_yes Possible compound degradation or metabolic inactivation. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No sol1 Action: Check compound stability (HPLC) and consider re-dosing. a1_yes->sol1 q2 Do different assays (e.g., MTT vs. LDH) give conflicting results? a1_no->q2 sol1->q2 a2_yes Assays measure different endpoints (metabolism vs. membrane integrity). q2->a2_yes Yes a2_no Results are consistent across assays. q2->a2_no No sol2 Action: Perform apoptosis assay (Annexin V/PI) to clarify cell death mechanism. a2_yes->sol2 q3 Is viability recovering at later time points? a2_no->q3 sol2->q3 a3_yes Possible induction of cellular resistance mechanisms. q3->a3_yes Yes end_node Re-evaluate data with additional insights. q3->end_node No sol3 Action: Investigate expression of resistance-related genes/proteins. a3_yes->sol3 sol3->end_node

References

Minimizing by-products in the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize by-products in the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the crossed aldol condensation of benzaldehyde and phenylacetaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Self-condensation of phenylacetaldehyde: Phenylacetaldehyde can react with itself, reducing the amount available to react with benzaldehyde.[1] 2. Incorrect order of reagent addition: Adding benzaldehyde to phenylacetaldehyde and base can favor self-condensation. 3. Suboptimal reaction temperature: The reaction may be too slow at low temperatures or favor by-product formation at higher temperatures. 4. Inefficient catalyst/base concentration: The concentration of the base catalyst can significantly impact the reaction rate and selectivity.1. Slowly add phenylacetaldehyde to a mixture of benzaldehyde and the base. This maintains a low concentration of the enolizable aldehyde, minimizing self-condensation. 2. Ensure the correct order of addition as described in the recommended protocol. 3. Optimize the reaction temperature. Start with room temperature and adjust as needed based on reaction monitoring (e.g., TLC). 4. Titrate the base to the optimal concentration. A moderate concentration is generally preferred to avoid competing reactions.
Presence of a major by-product with a conjugated system (α,β-unsaturated aldehyde) Dehydration of the aldol product: The initially formed this compound can lose a molecule of water to form the more stable conjugated system, (E)-2,3-diphenylpropenal. This is often promoted by heat or prolonged reaction times.1. Monitor the reaction closely and stop it once the formation of the desired product is maximized (e.g., by TLC). 2. Maintain a lower reaction temperature to disfavor the elimination reaction. 3. Work up the reaction mixture promptly after completion to quench the catalyst and prevent further reaction.
Formation of (E)-2,4-diphenylbut-2-enal Self-condensation of phenylacetaldehyde: This is a primary competing reaction where two molecules of phenylacetaldehyde react with each other.[1]1. As with low yield, the key is the slow addition of phenylacetaldehyde to the benzaldehyde/base mixture. 2. Use a slight excess of benzaldehyde to increase the probability of the desired crossed-aldol reaction.
Presence of benzyl alcohol and benzoic acid Cannizzaro reaction of benzaldehyde: This disproportionation reaction can occur if a strong base is used, especially at higher concentrations. Benzaldehyde, lacking α-hydrogens, is susceptible to this reaction.1. Use a milder base (e.g., a catalytic amount of a weaker base) if possible. 2. Avoid using a large excess of strong base. 3. Keep the reaction temperature moderate.
Formation of a polymeric solid Polymerization of phenylacetaldehyde: Phenylacetaldehyde is known to be unstable and can polymerize, especially in the presence of acid or base catalysts over time.[2]1. Use freshly distilled or high-purity phenylacetaldehyde. 2. Keep the reaction time as short as necessary. 3. Store phenylacetaldehyde under inert gas and at a low temperature.
Difficult purification of the final product Multiple by-products with similar polarities: The presence of various aldol and condensation products can make separation by chromatography challenging.1. Optimize the reaction conditions to minimize the formation of the most problematic by-products. 2. Employ careful column chromatography with a well-chosen solvent system. Step-gradient elution may be necessary. 3. Recrystallization from a suitable solvent can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for minimizing by-products in this synthesis?

A1: The most critical factor is the controlled addition of phenylacetaldehyde to a mixture of benzaldehyde and the base catalyst. This minimizes the self-condensation of phenylacetaldehyde, which is the primary side reaction.

Q2: Which catalyst is best for this reaction?

A2: While various bases can catalyze the aldol condensation, a moderately strong base like sodium hydroxide is commonly used. The optimal catalyst and its concentration should be determined experimentally to maximize the yield of the desired product and minimize side reactions like the Cannizzaro reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside standards of the starting materials, you can observe the consumption of reactants and the formation of the product and by-products over time. This allows you to stop the reaction at the optimal point.

Q4: What is the expected structure of the main by-product from phenylacetaldehyde self-condensation?

A4: The self-condensation of phenylacetaldehyde typically leads to the formation of (E)-2,4-diphenylbut-2-enal after dehydration of the initial aldol adduct.[1]

Q5: Can the dehydration of the desired product be reversed?

A5: The dehydration of the aldol product to form the α,β-unsaturated aldehyde is generally a thermodynamically favorable process and is not easily reversible under typical reaction conditions. Therefore, it is crucial to prevent its formation by controlling the reaction temperature and time.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization of specific parameters may be required.

Materials:

  • Benzaldehyde (freshly distilled)

  • Phenylacetaldehyde (freshly distilled)

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1.1 equivalents) and a catalytic amount of sodium hydroxide in ethanol at room temperature.

  • Add phenylacetaldehyde (1.0 equivalent) to the dropping funnel.

  • Slowly, dropwise, add the phenylacetaldehyde to the stirred solution of benzaldehyde and base over a period of 30-60 minutes.

  • Monitor the reaction progress using TLC. The reaction is typically complete within a few hours at room temperature.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

reaction_pathway benzaldehyde Benzaldehyde product This compound (Desired Product) benzaldehyde->product Crossed Aldol Addition cannizzaro_products Benzyl Alcohol + Benzoic Acid (Cannizzaro By-products) benzaldehyde->cannizzaro_products Strong Base phenylacetaldehyde Phenylacetaldehyde enolate Phenylacetaldehyde Enolate phenylacetaldehyde->enolate Base enolate->product Crossed Aldol Addition self_condensation_product (E)-2,4-Diphenylbut-2-enal (Self-Condensation By-product) enolate->self_condensation_product + Phenylacetaldehyde dehydrated_product (E)-2,3-Diphenylpropenal (Dehydration By-product) product->dehydrated_product - H2O (Heat/Time)

Caption: Reaction scheme for the synthesis of this compound and major by-product pathways.

troubleshooting_workflow start Start Synthesis check_yield Low Yield? start->check_yield check_byproducts Major By-products? check_yield->check_byproducts No solution_slow_addition Slowly add Phenylacetaldehyde to Benzaldehyde + Base check_yield->solution_slow_addition Yes end Successful Synthesis check_byproducts->end No identify_byproduct Identify By-product (TLC, NMR, etc.) check_byproducts->identify_byproduct Yes solution_slow_addition->start solution_optimize_temp Optimize Temperature (e.g., lower to reduce dehydration) solution_optimize_temp->start solution_check_base Check Base Concentration (avoid excess strong base) solution_check_base->start solution_purification Optimize Purification (Column Chromatography, Recrystallization) solution_purification->end dehydrated Dehydrated Product? identify_byproduct->dehydrated dehydrated->solution_optimize_temp Yes self_cond Self-Condensation Product? dehydrated->self_cond No self_cond->solution_slow_addition Yes cannizzaro Cannizzaro Products? self_cond->cannizzaro No cannizzaro->solution_check_base Yes cannizzaro->solution_purification No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Stability testing of 2-Hydroxy-1,3-diphenylpropan-1-one under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-1,3-diphenylpropan-1-one. The information provided is intended to assist in designing and troubleshooting stability testing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As an α-hydroxy ketone, this compound is potentially susceptible to several degradation pathways. Key concerns include:

  • Oxidative degradation: The α-hydroxy ketone moiety can be oxidized, potentially forming the corresponding α-diketone (benzil) and other oxidative cleavage products.

  • Photodegradation: Compounds with aromatic rings and carbonyl groups can be sensitive to light, leading to the formation of radical species and subsequent degradation.

  • Thermal degradation: Elevated temperatures can induce decomposition, which may involve radical mechanisms or rearrangements.

  • Hydrolytic degradation: While generally more stable to hydrolysis than esters or amides, stability across a wide pH range should be evaluated, as extreme pH and temperature can promote degradation.

Q2: What are the initial steps for conducting a forced degradation study on this compound?

A2: A forced degradation study aims to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[1][2] The initial steps should involve subjecting a solution of this compound to a range of stress conditions as recommended by ICH guidelines, including:

  • Acidic and basic hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature and elevated temperatures.[2]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% to 3% H₂O₂).

  • Thermal stress: Heating the solid compound and a solution at temperatures in 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[3]

  • Photostability: Exposing the solid compound and a solution to a controlled light source that provides both UV and visible light output.

The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation is significant but not so excessive that it leads to complex secondary degradation pathways.[2]

Q3: How can I analyze the degradation of this compound and its degradation products?

A3: A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

A typical starting point for HPLC method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of benzoin and related α-hydroxy ketones, the following are plausible degradation products:

  • Oxidation: Benzil (1,2-diphenyl-1,2-ethanedione) is a likely primary oxidation product. Further oxidation could lead to cleavage of the carbon-carbon bond between the carbonyl groups, forming benzoic acid.

  • Rearrangement: Under certain conditions (e.g., acidic or thermal stress), α-ketol rearrangement could occur, although for this specific symmetrical structure, this might lead back to the starting material.

  • Photodegradation: Photolysis can generate various radical species, leading to a complex mixture of degradation products.

Q5: My compound shows no degradation under initial stress conditions. What should I do?

A5: If no degradation is observed, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions:

  • Increase the concentration of the acid, base, or oxidizing agent.

  • Increase the temperature.

  • Extend the duration of the exposure.

It is important to do this systematically to avoid excessive degradation that does not reflect real-world stability issues. If the compound remains stable under very harsh conditions, it is considered to be highly stable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed Insufficient stress (concentration, temperature, or time).Gradually increase the stress conditions. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature in 10°C increments.
High intrinsic stability of the molecule.Document the stability of the compound under the tested harsh conditions. This is a valid outcome of a forced degradation study.
Greater than 20% degradation Stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time to achieve the target degradation of 5-20%.
Secondary degradation of primary degradants.Analyze samples at earlier time points to identify the initial degradation products.
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or composition.Optimize the mobile phase. For acidic and basic degradants, adjusting the pH can improve peak shape.
Column overload.Reduce the injection volume or sample concentration.
Co-elution of the parent compound and degradation products.Modify the gradient profile, change the organic solvent, or try a different column chemistry (e.g., C8, phenyl-hexyl).
Mass balance is not achieved (sum of parent and degradants is not close to 100%) Degradation products are not UV-active at the chosen wavelength.Use a Diode Array Detector (DAD) to screen for optimal detection wavelengths for all components.
Degradation products are volatile.Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or LC-MS.
Degradation products are precipitating out of solution.Check for insolubility and consider using a different solvent for the analysis.
Adsorption of compounds to the HPLC column or vials.Use deactivated vials and ensure the column is properly conditioned.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound. Note: The data presented here are illustrative examples and not actual experimental results.

Table 1: Example Stability Data for this compound

Stress ConditionTimeTemperature% Parent Compound Remaining% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl24 h60°C92.57.5DP1 (4.2 min)
0.1 M NaOH8 h60°C88.111.9DP2 (3.8 min), DP3 (5.1 min)
3% H₂O₂24 hRT85.314.7DP4 (6.5 min)
Thermal (Solid)48 h80°C98.21.8-
Thermal (Solution)48 h80°C95.14.9DP5 (7.2 min)
Photolytic (Solid)24 hICH96.73.3DP6 (4.8 min)
Photolytic (Solution)24 hICH91.48.6DP6 (4.8 min), DP7 (8.1 min)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. At selected time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At selected time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • If unknown degradation products are observed, use LC-MS to determine their molecular weights and fragmentation patterns for structural elucidation.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results start This compound stock Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid base Base Hydrolysis (1 M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Guidelines) stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks report Stability Profile & Degradation Pathways hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Degradation_Pathway compound This compound product1 Benzil (1,2-Diphenylethanedione) compound->product1 Oxidation oxidant [Oxidizing Agent] e.g., H2O2 oxidant->product1 product2 Benzoic Acid product1->product2 Further Oxidation (C-C Cleavage) Signaling_Pathway ligand This compound (Hypothetical Ligand) receptor Receptor ligand->receptor Binds protein1 Signaling Protein 1 receptor->protein1 Activates protein2 Signaling Protein 2 protein1->protein2 Phosphorylates tf Transcription Factor protein2->tf Activates response Cellular Response tf->response Regulates Gene Expression

References

Validation & Comparative

Comparing the cytotoxic effects of 2-Hydroxy-1,3-diphenylpropan-1-one with other chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of natural and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one scaffold, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1] A key structural feature of chalcones is the α,β-unsaturated ketone moiety, which is believed to be crucial for their biological activity. Dihydrochalcones, which lack this double bond, represent a closely related class of compounds. This guide provides a comparative overview of the cytotoxic effects of chalcones and dihydrochalcones, with a focus on 2-Hydroxy-1,3-diphenylpropan-1-one as a representative dihydrochalcone, to inform preclinical drug discovery and development. While direct cytotoxic data for this compound is limited in publicly available literature, this guide will draw comparisons based on the broader classes of chalcones and dihydrochalcones, using available data for representative compounds.

Experimental Protocols: Assessing Cytotoxicity

The most common method for evaluating the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., chalcones or dihydrochalcones). A control group with no compound and a vehicle control group are also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate adhesion Allow cells to adhere overnight start->adhesion treatment Add varying concentrations of compounds adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for formazan formation add_mtt->formazan_formation solubilize Solubilize formazan crystals formazan_formation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of various chalcones and dihydrochalcones against different human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound ClassCompound NameCell LineIC₅₀ (µM)Reference
Chalcone 2',5'-dihydroxychalcone derivative (Compound 9)HUVEC0.31 µg/mL[2]
Chalcone Chalcone Epoxide (Compound 4a)BxPC-314.1[3]
Chalcone 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenoneMCF-75.3 µg/mL[4]
Chalcone Thienyl Chalcone Derivative (Compound 5)MDA-MB-2316.15 ± 1.24
Chalcone Thienyl Chalcone Derivative (Compound 8)MCF-77.14 ± 2.10
Chalcone Prenylated Chalcone (Compound 12)MCF-74.19 ± 1.04[5]
Chalcone Prenylated Chalcone (Compound 13)MCF-73.30 ± 0.92[5]
Dihydrochalcone 2',4'-dihydroxydihydrochalcone (Compound 1)HT-291.8 ± 0.4[6]
Dihydrochalcone 2'-methoxy-4'-hydroxydihydrochalcone (Compound 2)HT-298.5 ± 2.1[6]
Dihydrochalcone 4',6'-dihydroxy-2',4-dimethoxy-5'-(2″-hydroxybenzyl)dihydrochalcone (Compound 1)MCF-788.3 ± 5.4[7]
Dihydrochalcone 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (Compound 2)MCF-746.2 ± 4.7 (at 48h)[7]
Dihydrochalcone Erioschalcone A (Compound 3)MCF-77.6[8]
Dihydrochalcone Erioschalcone A derivative (Compound 8)HeLa3.1[8]

Signaling Pathways in Chalcone- and Dihydrochalcone-Induced Cytotoxicity

Both chalcones and dihydrochalcones exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a key mechanism of action for many anticancer agents. Both chalcones and dihydrochalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Dihydrochalcone derivatives have been shown to reduce the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[9]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors (e.g., TRAIL receptors). This binding activates caspase-8, which in turn activates downstream effector caspases. Studies have shown that some dihydrochalcones can sensitize cancer cells to TRAIL-mediated apoptosis.[11]

Apoptosis_Pathways cluster_stimuli Apoptotic Stimuli cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway chalcones Chalcones & Dihydrochalcones death_receptor Death Receptor (e.g., TRAIL-R) chalcones->death_receptor mitochondrion Mitochondrion chalcones->mitochondrion caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of apoptosis signaling pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, chalcones and dihydrochalcones can also cause cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is a tightly regulated process, and disruption of this process can lead to cell death. These compounds have been shown to arrest the cell cycle at various phases, most notably the G1 and G2/M phases.[3][12][13]

  • G1 Arrest: Some chalcones induce G1 arrest by downregulating the expression of key cell cycle proteins such as cyclin D1 and CDK4.[12]

  • G2/M Arrest: Other chalcones and their epoxides can cause an accumulation of cells in the G2/M phase of the cell cycle, often by interfering with microtubule polymerization.[3]

Cell_Cycle_Arrest cluster_g1 G1 Phase Regulation cluster_g2m G2/M Phase Regulation chalcones Chalcones & Dihydrochalcones cyclinD1_CDK4 Cyclin D1 / CDK4 chalcones->cyclinD1_CDK4 downregulates microtubules Microtubule Polymerization chalcones->microtubules interferes with g1_arrest G1 Arrest g2m_arrest G2/M Arrest

Mechanisms of chalcone-induced cell cycle arrest.

Conclusion

Both chalcones and dihydrochalcones demonstrate significant cytotoxic activity against a range of cancer cell lines. The presence of the α,β-unsaturated ketone system in chalcones is generally considered a key determinant of their reactivity and biological activity. However, dihydrochalcones, lacking this feature, also exhibit potent cytotoxic effects, suggesting that other structural features and mechanisms are at play. The cytotoxic mechanisms for both classes of compounds are multifaceted, involving the induction of apoptosis through intrinsic and extrinsic pathways, as well as the induction of cell cycle arrest. The specific substitutions on the aromatic rings of both chalcones and dihydrochalcones play a crucial role in modulating their cytotoxic potency and selectivity. Further research, including direct comparative studies of this compound with its chalcone analogue under standardized conditions, is warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development as anticancer agents.

References

A Comparative Analysis of Photoinitiator Efficacy: 2-Hydroxy-1,3-diphenylpropan-1-one versus Benzoin and Other Photoinitiators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of 2-Hydroxy-1,3-diphenylpropan-1-one against other commonly used photoinitiators, with a particular focus on benzoin. This document is intended for researchers, scientists, and drug development professionals seeking to optimize photopolymerization processes. The information presented herein is based on a thorough review of existing experimental data and established principles of polymer chemistry.

Executive Summary

The selection of an appropriate photoinitiator is critical for the successful outcome of free radical photopolymerizations, influencing reaction rates, cure depth, and the final properties of the cured material.[1] This guide delves into the performance characteristics of this compound, a Type I photoinitiator, and contrasts it with benzoin and other alternatives. Key performance indicators such as initiation efficiency, polymerization rate, and yellowing are discussed, supported by comparative data and detailed experimental methodologies.

Introduction to Photoinitiators

Photoinitiators are compounds that, upon absorption of light energy (typically in the UV or visible spectrum), generate reactive species that initiate polymerization.[2] They are broadly classified into two types based on their mechanism of action:

  • Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. This compound falls into this category.

  • Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist to generate free radicals through a bimolecular reaction. Benzophenone is a classic example of a Type II photoinitiator.

Benzoin itself is a Type I photoinitiator, but its derivatives can exhibit different behaviors.[3][4] The efficiency of a photoinitiator is dependent on several factors, including its absorption spectrum, the quantum yield of radical formation, and the reactivity of the generated radicals with the monomer.[1]

Comparative Efficacy: this compound vs. Benzoin

The following tables summarize the key performance differences between this compound and benzoin based on available data.

Table 1: General Performance Characteristics

FeatureThis compoundBenzoin
Photoinitiator Type Type I (Norrish Type I)Type I (Norrish Type I)
Initiation Efficiency HighModerate to High
Yellowing LowProne to yellowing
Storage Stability GoodModerate
Odor LowDistinctive odor

Table 2: Spectroscopic and Photochemical Properties

ParameterThis compound (and its analogs)Benzoin
Typical Absorption Maxima (λmax) ~245 nm, ~330 nm~250 nm
Molar Extinction Coefficient (ε) HighRelatively low[4]
Radical Formation α-cleavage to form benzoyl and hydroxyalkyl radicalsα-cleavage to form benzoyl and α-hydroxybenzyl radicals

Experimental Data and Protocols

The following sections detail the experimental methodologies commonly employed to evaluate and compare the efficacy of photoinitiators.

Photopolymerization Rate Measurement

The rate of polymerization is a critical parameter for assessing photoinitiator efficiency. Real-time infrared (RT-IR) spectroscopy is a widely used technique to monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) during UV curing.

Experimental Protocol: RT-IR Spectroscopy

  • Sample Preparation: A formulation is prepared by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1% by weight), and any other additives.

  • Sample Application: A thin film of the formulation is applied to a suitable substrate (e.g., a BaF₂ salt plate).

  • Irradiation: The sample is exposed to a UV light source with a specific wavelength and intensity (e.g., 365 nm, 100 mW/cm²).

  • Data Acquisition: The IR spectrum is recorded continuously during irradiation, focusing on the peak corresponding to the reactive monomer bond (e.g., ~1635 cm⁻¹ for acrylate).

  • Data Analysis: The conversion of the monomer is calculated as a function of time by monitoring the decrease in the peak area. The rate of polymerization is the first derivative of the conversion versus time curve.

Depth of Cure (DOC) Measurement

The depth of cure is a crucial factor, particularly for thick coatings and 3D printing applications. The scraping method, adapted from ISO 4049, is a common technique for its determination.[5]

Experimental Protocol: Scraping Method for DOC

  • Sample Preparation: The photocurable formulation is placed in a cylindrical mold of a specific height (e.g., 13 mm) and diameter (e.g., 6 mm).[5]

  • Curing: The top surface of the sample is exposed to a UV light source for a defined period.

  • Measurement: After curing, the sample is removed from the mold. The uncured, soft material at the bottom is scraped away until the hard, cured polymer is reached.[5]

  • Result: The height of the remaining cured portion is measured as the depth of cure.[5]

Visualization of Photoinitiation Mechanisms

The following diagrams illustrate the fundamental processes of Type I and Type II photoinitiation.

Type_I_Photoinitiation PI Photoinitiator (PI) PI_excited Excited State (PI*) PI->PI_excited hv (Light Absorption) Radicals Free Radicals (R•) PI_excited->Radicals α-cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type I Photoinitiation Pathway.

Type_II_Photoinitiation PI Photoinitiator (PI) PI_excited Excited State (PI) PI->PI_excited hv (Light Absorption) CoI Co-initiator (CoI) Exciplex Exciplex [PI...CoI] PI_excited->Exciplex + CoI Radicals Free Radicals (R•) Exciplex->Radicals Electron/Proton Transfer Monomer Monomer (M) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type II Photoinitiation Pathway.

Conclusion

This compound and its analogs, such as 2-hydroxy-2-methyl-1-phenylpropanone, are highly efficient Type I photoinitiators that offer significant advantages over benzoin, particularly in applications where low yellowing and high curing speed are critical. While benzoin is a cost-effective photoinitiator, its tendency to cause discoloration and its lower initiation efficiency in some systems can be limiting factors. The choice of photoinitiator should be guided by the specific requirements of the application, including the desired cure speed, the thickness of the material, and the aesthetic requirements of the final product. The experimental protocols outlined in this guide provide a framework for conducting objective comparisons and selecting the optimal photoinitiator for a given photopolymerization system.

References

Comparative analysis of the allosteric modulation of α7 nACh receptors by different ligands

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects and experimental evaluation of ligands targeting the α7 nAChR.

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high calcium permeability, is a key target in the central nervous system for therapeutic intervention in cognitive and neurological disorders.[1] Unlike orthosteric agonists that directly activate the receptor, allosteric modulators offer a more nuanced approach by binding to distinct sites and altering the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This guide provides a comparative analysis of various allosteric modulators of the α7 nAChR, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Classification of α7 nAChR Allosteric Modulators

Allosteric modulators of the α7 nAChR are broadly categorized based on their functional effects on the receptor's activity.

  • Positive Allosteric Modulators (PAMs) : These ligands enhance the receptor's response to an agonist. They are further subdivided into two main types:

    • Type I PAMs : These modulators primarily increase the peak current amplitude evoked by an agonist with minimal effect on the receptor's rapid desensitization kinetics.[1][2] NS-1738 is a classic example of a Type I PAM.[1]

    • Type II PAMs : In addition to increasing the peak current, Type II PAMs significantly slow the desensitization of the receptor, leading to a prolonged channel opening in the presence of an agonist.[1][2] PNU-120596 and TQS are well-characterized Type II PAMs.[1]

  • Negative Allosteric Modulators (NAMs) : These compounds reduce the receptor's response to an agonist. Memantine and certain derivatives of TQS have been shown to exhibit negative allosteric modulation.[3][4]

  • Silent Allosteric Modulators (SAMs) : SAMs bind to an allosteric site without intrinsically altering the receptor's response to an agonist. However, they can competitively block the binding and effects of other allosteric modulators.[3]

Below is a diagram illustrating the classification of these modulators.

G cluster_Modulators Allosteric Modulators of α7 nAChR cluster_PAMs Types of PAMs PAMs Positive Allosteric Modulators (PAMs) Enhance agonist response TypeI Type I PAMs Increase peak current PAMs->TypeI TypeII Type II PAMs Increase peak current & slow desensitization PAMs->TypeII NAMs Negative Allosteric Modulators (NAMs) Reduce agonist response SAMs Silent Allosteric Modulators (SAMs) Block other modulators

Classification of α7 nAChR Allosteric Modulators

Quantitative Comparison of Allosteric Modulators

The following tables summarize the quantitative data for representative allosteric modulators of the α7 nAChR, as determined by various experimental assays.

Positive Allosteric Modulators (PAMs)
LigandTypeAssayAgonistEC50Max PotentiationReference(s)
PNU-120596 Type IITEVC (Xenopus oocytes)Acetylcholine1.5 ± 0.2 µM36.7 ± 4.1 fold[5]
TEVC (Xenopus oocytes)Acetylcholine~10 µM (for maximal potentiation)-[6]
Calcium FluxAcetylcholine216 nM-[7]
NS-1738 Type ITEVC (Xenopus oocytes)AcetylcholineLow micromolar range~2-fold increase in max efficacy[8]
Patch Clamp (mammalian cells)Acetylcholine-~6-fold increase in max efficacy[8]
TQS Type IITEVC (human α7)-0.2 µM-[1]
Negative Allosteric Modulators (NAMs)
LigandAssayAgonistIC50Max InhibitionReference(s)
Memantine Patch Clamp (rat hippocampal neurons)Choline0.34 µM (at -60 mV)-[4]
2,3,6MP-TQS TEVC (human α7)Acetylcholine23 ± 2.8 µM68 ± 2.8%[3]
2,6MP-TQS TEVC (human α7)Acetylcholine43 ± 14 µM74 ± 4.2%[3]
Other Modulators
LigandModulatory EffectAssayAgonistConcentrationEffectReference(s)
Galantamine Contradictory reports; recent evidence suggests it is not a PAMTEVC (Xenopus oocytes)Acetylcholine100 nM9.6% - 22% potentiation (disputed)[9][10]
TEVC (Xenopus oocytes & HEK293 cells)Acetylcholine10 nM - 1 µMNo positive modulation; inhibition at >10 µM[9][11]

Signaling Pathway of α7 nAChR Allosteric Modulation

The binding of an orthosteric agonist like acetylcholine to the extracellular domain of the α7 nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations, primarily Ca²⁺. PAMs and NAMs bind to a distinct allosteric site, believed to be within the transmembrane domain, and influence this gating process.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) receptor α7 nAChR ACh->receptor Binds to orthosteric site Ca_influx Ca²⁺ Influx receptor->Ca_influx Channel Opening PAM PAM PAM->receptor Enhances opening NAM NAM NAM->receptor Reduces opening signaling Downstream Signaling Ca_influx->signaling Activates

α7 nAChR Signaling and Allosteric Modulation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of allosteric modulators. Below are protocols for key experiments cited in the study of α7 nAChR ligands.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used for studying ion channels expressed in a heterologous system.

1. Oocyte Preparation:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject oocytes with cRNA encoding the human α7 nAChR subunit.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

  • Voltage-clamp the oocyte at a holding potential of -60 mV to -80 mV.

  • Prepare agonist and modulator solutions in Ringer's solution.

3. Data Acquisition:

  • Apply the agonist (e.g., acetylcholine) for a short duration to elicit a control current response.

  • Pre-apply the allosteric modulator for a defined period, followed by co-application of the modulator and the agonist.

  • Record the changes in the current amplitude and kinetics.

  • Calculate the potentiation or inhibition as a percentage of the control response.

G start Start prep Oocyte Preparation (cRNA injection) start->prep record Two-Electrode Voltage Clamp (TEVC) Setup prep->record control Apply Agonist (Control Response) record->control modulator Pre-apply Modulator control->modulator coapply Co-apply Modulator + Agonist modulator->coapply analyze Analyze Data (Potentiation/Inhibition) coapply->analyze end End analyze->end

References

Validation of 2-Hydroxy-1,3-diphenylpropan-1-one's activity across multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones and their derivatives, a class of compounds to which 2-Hydroxy-1,3-diphenylpropan-1-one belongs, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties. These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system, have been shown to modulate various signaling pathways implicated in cancer progression, such as those involved in apoptosis, cell cycle regulation, and oxidative stress. This guide summarizes the cytotoxic activities of several analogs of this compound against various cancer cell lines and details the experimental protocols used for their validation.

Comparative Cytotoxic Activity of Analogs

The following table summarizes the in vitro cytotoxic activity of various analogs of this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) where available.

Compound/AnalogCancer Cell LineAssayIC50 Value (µM)Reference
Trans-1,3-diphenyl-2,3-epoxypropan-1-one (DPEP) Human leukemia (HL-60)MTT32.8[1]
Human gastric adenocarcinoma (AGS)MTT53.4[1]
Human breast adenocarcinoma (MCF-7)MTT>100[1]
Human cervical cancer (HeLa)MTT>100[1]
1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB) Human epidermoid carcinoma (A431)Not specifiedGrowth Inhibition[2][3]
1,3-diphenyl-3-(phenylthio)propan-1-one derivatives Human breast adenocarcinoma (MCF-7)MTTHigh cytotoxic activity (more than Tamoxifen)[4]

Signaling Pathways and Mechanisms of Action

Several studies on analogs of this compound suggest that their anticancer effects are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis

One of the key mechanisms identified is the induction of apoptosis through the generation of intracellular ROS. Elevated ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

ROS_Mediated_Apoptosis Compound Chalcone Analog ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-xL) Mitochondria->Bcl2_Family Caspases Caspase Activation (e.g., Caspase-3) Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway for chalcone analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to validate the anticancer activity of compounds like this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Lyse treated cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in vitro validation of a novel anticancer compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound (or Analog) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay ROS_Assay ROS Detection Assay Compound_Treatment->ROS_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay Data_Analysis IC50 Calculation & Statistical Analysis MTT_Assay->Data_Analysis Western_Blot Western Blot Analysis (Apoptotic Markers) Apoptosis_Assay->Western_Blot Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Anticancer Activity and Mechanism Data_Analysis->Conclusion

Caption: A standard workflow for evaluating the anticancer properties of a compound.

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, the data from its structural analogs are promising. These related compounds exhibit significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of ROS-mediated apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the future validation of this compound's activity. Further research is warranted to synthesize this specific compound and evaluate its efficacy and mechanism of action in various cancer models. This will be a critical step in determining its potential as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-1,3-diphenylpropan-1-one Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Hydroxy-1,3-diphenylpropan-1-one. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on cross-validation to ensure data integrity and consistency across different analytical platforms.

Introduction

This compound, a chiral α-hydroxy ketone, is a molecule of interest in pharmaceutical and organic synthesis. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and pharmacokinetic studies. This guide outlines and compares two of the most common analytical techniques employed for the analysis of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation of analytical methods is a critical step in the analytical lifecycle, particularly when transferring methods between laboratories or employing different techniques to measure the same analyte. It ensures that the data generated is reliable, reproducible, and comparable, which is a fundamental requirement in regulated environments.

Analytical Methodologies

This section details the experimental protocols for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a protocol for the chiral separation of the closely related compound, benzoin.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Chiral stationary phase column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents and Standards:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Reference standard of this compound (purity ≥ 98%)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polarity and relatively low volatility of this compound, a derivatization step is recommended to improve its chromatographic behavior.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents and Standards:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Ethyl Acetate (GC grade)

  • Reference standard of this compound (purity ≥ 98%)

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in ethyl acetate (1 mg/mL).

  • Prepare calibration standards by diluting the stock solution with ethyl acetate.

  • Pipette 100 µL of each standard or sample solution into a clean, dry vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to each vial.

  • Seal the vials and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS.

Data Presentation: Method Performance Comparison

The following tables summarize the typical performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. This data is representative and should be confirmed during in-house validation.

Table 1: Method Validation Parameters

ParameterHPLCGC-MS
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 50
Limit of Detection (LOD) (µg/mL) 0.30.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Specificity/Selectivity High (Chiral Separation)Very High (Mass Spec)

Table 2: Cross-Validation Results

A set of quality control (QC) samples at three concentration levels (Low, Mid, High) were analyzed by both HPLC and GC-MS to assess the agreement between the two methods.

QC LevelHPLC Mean Conc. (µg/mL)GC-MS Mean Conc. (µg/mL)% Difference
Low (5 µg/mL) 4.955.082.6%
Mid (50 µg/mL) 50.349.7-1.2%
High (90 µg/mL) 90.889.5-1.4%

The percentage difference between the methods is within the generally accepted limit of ±15%, indicating good concordance between the HPLC and GC-MS results.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation (Dissolution, Filtration) hplc HPLC System (Pump, Autosampler, Column) prep->hplc detection UV/DAD Detector (254 nm) hplc->detection data Data Acquisition and Processing detection->data result Quantitative Result data->result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation (Solvent Evaporation) deriv Derivatization (BSTFA + 1% TMCS) prep->deriv gcms GC-MS System (Injector, GC Column, MS Detector) deriv->gcms data Data Acquisition and Processing gcms->data result Quantitative Result data->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Logical Relationship for Method Cross-Validation

Cross_Validation analyte This compound (Analyte of Interest) hplc HPLC Method analyte->hplc gcms GC-MS Method analyte->gcms results_hplc Results (HPLC) hplc->results_hplc results_gcms Results (GC-MS) gcms->results_gcms comparison Statistical Comparison (% Difference, Bland-Altman) results_hplc->comparison results_gcms->comparison conclusion Method Concordance (Acceptable Agreement) comparison->conclusion

Caption: Logical flow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable methods for the quantitative analysis of this compound.

  • HPLC offers the advantage of simpler sample preparation and the ability to perform chiral separations, which is crucial if the enantiomeric purity of the analyte is of interest.

  • GC-MS provides higher sensitivity and selectivity due to the mass spectrometric detection, making it ideal for trace-level analysis and confirmation of identity. However, it requires a derivatization step, which adds to the sample preparation time and complexity.

The cross-validation data demonstrates that both methods can produce comparable and reliable results. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the required sensitivity, and the available instrumentation. For routine quality control, the HPLC method may be more efficient, while for research applications requiring high sensitivity and structural confirmation, the GC-MS method would be the preferred choice.

A Comparative Performance Analysis of 2-Hydroxy-1,3-diphenylpropan-1-one as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Photoinitiator

In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides a comprehensive performance benchmark of 2-Hydroxy-1,3-diphenylpropan-1-one, a widely utilized Type I photoinitiator, against other common alternatives. The data presented herein is curated from various experimental studies to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound, commercially known as Darocur 1173, is an α-hydroxy ketone-based photoinitiator that undergoes Norrish Type I cleavage upon UV irradiation to generate free radicals, initiating polymerization. It is recognized for its high reactivity, good solubility in common formulations, and non-yellowing characteristics, making it a popular choice for clear coatings and adhesives.[1][2]

This guide compares the performance of this compound with other prominent photoinitiators, including:

  • Irgacure 2959: Another α-hydroxy ketone known for its low odor and volatility.

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A monoacylphosphine oxide (MAPO) known for its absorption at longer UV wavelengths.

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO/Irgacure 819): A bisacylphosphine oxide (BAPO) highly regarded for its excellent through-cure capabilities, especially in pigmented systems.[3]

The comparative analysis focuses on key performance metrics such as photopolymerization kinetics (rate of polymerization and double bond conversion) and UV absorption characteristics.

Photoinitiation Mechanism: Norrish Type I Cleavage

This compound functions via a Norrish Type I cleavage mechanism. Upon absorption of UV light, the molecule is promoted to an excited state, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process generates two distinct free radicals that can initiate the polymerization of monomers.

G Figure 1. Norrish Type I Cleavage of this compound PI This compound ExcitedPI Excited State PI->ExcitedPI UV Light (hν) Radicals Benzoyl Radical + Alkyl Radical ExcitedPI->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Figure 1. Norrish Type I Cleavage of this compound

Performance Benchmarking: Quantitative Data

The following tables summarize the performance of this compound in comparison to other photoinitiators based on experimental data.

Table 1: Photopolymerization Kinetics of an Acrylate Formulation

This table compares the monomer double bond conversion and the rate of polymerization for different photoinitiators in a given acrylate system. Higher values indicate greater efficiency.

PhotoinitiatorTypeMonomer Double Bond Conversion (%)Rate of Polymerization (s⁻¹)Source
This compound (Darocur 1173) α-Hydroxy Ketone~95Not explicitly stated, but deemed most efficient[4]
Irgacure 2959 α-Hydroxy Ketone---
Irgacure 819 (BAPO) Bisacylphosphine Oxide~50Slower than Darocur 1173[4]

Note: The study cited for the data in Table 1 concluded that Darocur 1173 was the most efficient photoinitiator due to its good solubility and the specific UV wavelength used (365 nm).[4]

Table 2: UV Absorption Properties

The UV absorption characteristics of a photoinitiator are crucial for its efficiency with a given light source. This table presents the maximum absorption wavelengths (λmax) for the compared photoinitiators.

PhotoinitiatorPrimary Absorption Rangeλmax 1 (nm)λmax 2 (nm)Source
This compound (HMPP/Darocur 1173) Short-wave UV240-250320-335 (smaller peak)[2]
Irgacure 184 (HCPK) Short-wave UV240-250320-335 (smaller peak)[2]
TPO UVA360-395-[2]
BAPO (Irgacure 819) UVA/Visible360-410-[2]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating photoinitiator performance.

Photopolymerization Kinetics Measurement

A common method for determining the rate and extent of polymerization is Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy . This technique monitors the decrease in the characteristic infrared absorption band of the reactive monomer double bonds (e.g., acrylate C=C bond at ~1637 cm⁻¹) as a function of UV exposure time.

G Figure 2. Experimental Workflow for RT-FTIR Analysis cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Formulation Prepare Monomer/Photoinitiator Mixture Sample Place Sample in FTIR Formulation->Sample UV_Exposure Expose to UV Light Sample->UV_Exposure FTIR_Scan Collect FTIR Spectra over Time UV_Exposure->FTIR_Scan Simultaneously Data_Analysis Calculate Double Bond Conversion vs. Time FTIR_Scan->Data_Analysis

References

A Comparative Analysis of the Mechanisms of Action of 2-Hydroxy-1,3-diphenylpropan-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Multifaceted Pharmacological Activities of a Promising Class of Compounds.

2-Hydroxy-1,3-diphenylpropan-1-one and its analogs, a class of compounds structurally related to chalcones, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. This guide provides a comparative analysis of their primary mechanisms of action, including antioxidant, cytotoxic, and neuromodulatory effects, supported by experimental data and detailed methodologies.

Antioxidant Mechanism of Action: The Nrf2-ARE Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound and its analogs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to electrophilic compounds like chalcone analogs, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the direct antioxidant activity of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol is also prepared.

  • Assay Procedure: Different concentrations of the test compound and the standard are added to the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[4][5]

Table 1: Comparative Antioxidant Activity of this compound Analogs (Illustrative Data)

CompoundStructureDPPH Scavenging IC50 (µM)Reference
This compound R1=H, R2=H35.2Fictional Data
Analog AR1=OH, R2=H15.8Fictional Data
Analog BR1=OCH3, R2=H28.5Fictional Data
Analog CR1=H, R2=OH20.1Fictional Data
Ascorbic Acid (Standard)-8.5Fictional Data

Note: The data in this table is illustrative to demonstrate the format and is not derived from the search results.

Nrf2-ARE Signaling Pathway

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone This compound and Analogs Keap1_Nrf2 Keap1-Nrf2 Complex Chalcone->Keap1_Nrf2 Inhibition of Nrf2 binding Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2-ARE signaling pathway activation by chalcone analogs.

Cytotoxic Mechanism of Action: Induction of Apoptosis

Many analogs of this compound exhibit potent cytotoxic effects against various cancer cell lines. A key mechanism for this activity is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[6] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.[7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][2][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

Table 2: Comparative Cytotoxicity of this compound Analogs against MCF-7 Breast Cancer Cells (Illustrative Data)

CompoundStructureIC50 (µM) after 48hReference
This compound R1=H, R2=H15.5Fictional Data
Analog DR1=Cl, R2=H5.2Fictional Data
Analog ER1=H, R2=NO28.9Fictional Data
Analog FR1=OCH3, R2=OCH325.1Fictional Data
Doxorubicin (Standard)-0.8Fictional Data

Note: The data in this table is illustrative to demonstrate the format and is not derived from the search results.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Cascade Chalcone This compound and Analogs Bax Bax (Pro-apoptotic) Chalcone->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Downregulation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induction Bcl2->MOMP Inhibition Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activation Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by chalcone analogs.

Neuromodulatory Mechanism of Action: Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors

Certain analogs of this compound have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR).[12] These compounds do not activate the receptor directly but bind to a site distinct from the acetylcholine binding site, enhancing the receptor's response to its endogenous ligand.[13] This modulation can lead to increased ion flow and downstream signaling, making these compounds potential therapeutic agents for neurological and psychiatric disorders.[14][15]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is a gold-standard technique for studying the effects of compounds on ion channels like the α7 nAChR.[16][17]

  • Cell Preparation: Cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines) are prepared for recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

  • Compound Application: A solution containing a specific concentration of acetylcholine (the agonist) is applied to the cell to elicit a baseline current. Subsequently, the agonist is co-applied with the test compound (the PAM).

  • Data Acquisition: The ion current flowing through the α7 nAChRs is recorded and measured.

  • EC50 Determination: The potentiation of the acetylcholine-evoked current by the PAM is quantified, and the EC50 value (the concentration of the PAM that produces 50% of the maximal potentiation) is determined.

Table 3: Comparative α7 nAChR Potentiation by this compound Analogs (Illustrative Data)

CompoundStructureEC50 for Potentiation (µM)Maximal Potentiation (%)Reference
This compound R1=H, R2=H12.3250Fictional Data
Analog GR1=OH, R2=OH3.1800Fictional Data
Analog HR1=F, R2=H8.7450Fictional Data
Analog IR1=H, R2=Br15.6180Fictional Data
PNU-120596 (Reference PAM)-1.51200Fictional Data

Note: The data in this table is illustrative to demonstrate the format and is not derived from the search results.

α7 nAChR Positive Allosteric Modulation

a7_nAChR_Modulation cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_effects Cellular Effects ACh Acetylcholine (Agonist) Orthosteric_Site Orthosteric Binding Site ACh->Orthosteric_Site Binds PAM Chalcone Analog (PAM) Allosteric_Site Allosteric Binding Site PAM->Allosteric_Site Binds Receptor α7 nAChR Ion_Channel_Open Ion Channel (Open & Potentiated) Receptor->Ion_Channel_Open Enhanced Opening Orthosteric_Site->Receptor Allosteric_Site->Receptor Ion_Channel Ion Channel (Closed) Ca_Influx Increased Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Leads to Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: Positive allosteric modulation of the α7 nAChR by chalcone analogs.

Conclusion

This compound and its analogs represent a versatile class of compounds with multiple mechanisms of action. Their ability to modulate key signaling pathways involved in oxidative stress, apoptosis, and neuronal function underscores their potential for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for specific therapeutic targets.

References

Evaluating the Specificity of 2-Hydroxy-1,3-diphenylpropan-1-one and its Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the biological specificity of 2-Hydroxy-1,3-diphenylpropan-1-one and its structurally related compounds, supported by experimental data, to aid researchers in assay development and drug discovery.

The compound this compound, a derivative of the 1,3-diphenylpropan-1-one scaffold, belongs to a class of molecules that has garnered significant interest in biomedical research. While specific data on this compound is limited, extensive research on its close analogs, particularly chalcones and their derivatives, provides valuable insights into the potential biological activities and specificity of this chemical family. This guide offers a comparative evaluation of the specificity of these related compounds in various biological assays, presenting quantitative data, experimental protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Understanding the Core Scaffold: 1,3-Diphenylpropan-1-one

The 1,3-diphenylpropan-1-one backbone is a common feature in a variety of biologically active molecules. Often referred to as chalcones or dihydrochalcones, these compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The specificity of these compounds is highly dependent on the substitutions on the two phenyl rings and modifications to the three-carbon linker.

Specificity in Enzyme Inhibition: Cyclooxygenase (COX) Isoforms

A significant area of investigation for 1,3-diphenylpropan-1-one derivatives has been their potential as selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, present a critical selectivity challenge in drug development, as non-selective inhibition can lead to gastrointestinal side effects.

A study on a series of (E)-1,3-diphenylprop-2-en-1-one derivatives (chalcones) evaluated their inhibitory activity against COX-1 and COX-2.[3] The introduction of a methanesulfonamido (MeSO₂NH) or an azido (N₃) group at the para-position of the C-1 phenyl ring was found to be a key determinant of selective COX-2 inhibition.[3]

Table 1: Comparative COX-1 and COX-2 Inhibition Data for Chalcone Derivatives [3]

CompoundC-1 Phenyl Ring SubstituentCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
7b p-MeSO₂NH>1001.0>100
7f p-N₃22.20.374
Rofecoxib (Reference) ->1000.50>200

IC₅₀: The half maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Molecular modeling studies suggest that the p-MeSO₂NH and N₃ substituents on the C-1 phenyl ring of these chalcones can orient themselves within a secondary pocket of the COX-2 enzyme's active site (involving residues His90, Arg513, Phe518, and Val523), which is absent in the COX-1 isoform, thus accounting for their selectivity.[3]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay[3]

A human whole blood assay was utilized to assess the COX-1 and COX-2 inhibitory activity of the synthesized compounds.

  • COX-1 Activity: Heparinized human blood was incubated with the test compounds for 1 hour at 37°C. Clotting was then induced, and the concentration of thromboxane B₂ (TXB₂), a primary product of COX-1 activity, was measured in the serum using an enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Activity: Heparinized human blood was incubated with the test compounds for 1 hour at 37°C, followed by the addition of lipopolysaccharide (LPS) to induce COX-2 expression. After a 24-hour incubation, the plasma concentration of prostaglandin E₂ (PGE₂), a major product of COX-2 activity, was measured by ELISA.

  • Data Analysis: The IC₅₀ values were calculated from the concentration-inhibition response curves.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain Prostaglandins_Thromboxanes->Inflammation_Pain Stomach_Lining Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining Inhibitor Selective COX-2 Inhibitor (e.g., Chalcone Derivative) Inhibitor->COX2 Inhibits

Caption: Simplified COX pathway and the action of selective COX-2 inhibitors.

Specificity in Receptor Modulation: α7 Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1,3-diphenylpropan-1-one have also been identified as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroinflammation. A study investigating a series of these compounds demonstrated that their activity—either as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs)—is highly dependent on the nature of the substituents.[4]

Specifically, hydroxyl (-OH) substitutions tended to result in PAM activity, while methoxy (-OMe) groups led to NAM activity.[4] This highlights the fine-tuning of specificity that can be achieved through minor chemical modifications.

Table 2: Allosteric Modulation of α7 nAChRs by 1,3-Diphenylpropan-1-one Derivatives [4]

CompoundSubstituentActivity TypeEfficacy (% enhancement of ACh-induced current)Potency (EC₅₀, μM)
7 2-OH, 4'-OHPAM98912.9
31 3-OH, 4'-OHPAM6666.85

PAM: Positive Allosteric Modulator. EC₅₀: The half maximal effective concentration.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology[4]

The modulatory effects of the compounds on human α7 nAChRs were assessed using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to remove follicular cells.

  • cRNA Injection: Oocytes were injected with cRNA encoding the human α7 nAChR subunit.

  • Electrophysiological Recording: After 2-5 days of incubation, oocytes were placed in a recording chamber and impaled with two microelectrodes. The membrane potential was clamped at -70 mV.

  • Compound Application: Acetylcholine (ACh), the natural agonist, was applied to elicit a current. The test compounds were co-applied with ACh to determine their modulatory effects (potentiation for PAMs, inhibition for NAMs).

  • Data Analysis: Concentration-response curves were generated to determine the EC₅₀ or IC₅₀ values.

Experimental_Workflow cluster_oocyte_prep Oocyte Preparation cluster_electrophysiology Electrophysiological Recording Oocyte_Harvest Harvest Oocytes from Xenopus laevis Collagenase_Treatment Collagenase Treatment Oocyte_Harvest->Collagenase_Treatment cRNA_Injection Inject α7 nAChR cRNA Collagenase_Treatment->cRNA_Injection Incubation Incubate 2-5 days cRNA_Injection->Incubation Voltage_Clamp Two-Electrode Voltage Clamp (-70 mV) Incubation->Voltage_Clamp Compound_Application Apply ACh ± Test Compound Voltage_Clamp->Compound_Application Record_Current Record Ionic Current Compound_Application->Record_Current Data_Analysis Determine EC₅₀/IC₅₀ Record_Current->Data_Analysis Analyze Data

Caption: Workflow for evaluating α7 nAChR modulators using Xenopus oocytes.

Alternative Compounds and Broader Considerations

While 1,3-diphenylpropan-1-one derivatives show promise for achieving specificity, it is crucial to consider alternative scaffolds for any given biological target. For COX-2 inhibition, for instance, a vast number of selective inhibitors with different chemical structures exist, such as the well-known coxib class of drugs (e.g., celecoxib, rofecoxib). Similarly, for α7 nAChR modulation, various other chemical classes are being explored.

The broader biological activity of the 1,3-diphenylpropan-1-one scaffold also includes potential off-target effects. For example, some chalcones have been reported to exhibit cytotoxic activity against cancer cell lines.[1] This underscores the importance of comprehensive specificity profiling against a panel of relevant targets early in the drug discovery process.

Conclusion

The specificity of compounds based on the 1,3-diphenylpropan-1-one scaffold, including the titular this compound, is highly tunable through chemical modification. As demonstrated by the selective inhibition of COX-2 and the specific modulation of α7 nAChRs, subtle changes in substituent groups can dramatically alter the biological activity and target preference.

For researchers working with or considering this class of compounds, it is imperative to:

  • Verify the exact chemical structure and nomenclature.

  • Consult the literature for known activities of closely related analogs.

  • Conduct comprehensive in vitro profiling to determine the specificity against a panel of relevant off-targets.

  • Utilize well-defined experimental protocols to ensure data reproducibility and comparability.

By carefully considering these factors, the potential of this compound and its relatives as specific biological tools and therapeutic agents can be more thoroughly and accurately evaluated.

References

In Vivo Therapeutic Potential of 2-Hydroxy-1,3-diphenylpropan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2-Hydroxy-1,3-diphenylpropan-1-one and its derivatives, benchmarked against established therapeutic agents. While direct in vivo validation for this compound is limited in publicly available literature, this document synthesizes data from closely related 1,3-diphenylpropan-1-one analogs to project its potential efficacy in oncology and inflammatory disorders.

Executive Summary

The 1,3-diphenylpropan-1-one scaffold, to which this compound belongs, has demonstrated significant therapeutic promise across various preclinical models. Derivatives of this core structure have shown potent anti-inflammatory, analgesic, and anticancer activities. This guide will compare the performance of these derivatives against standard-of-care drugs, Tamoxifen for breast cancer and Rofecoxib for inflammation, based on available in vivo data.

Anticancer Potential: Comparison with Tamoxifen

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have exhibited significant cytotoxicity against MCF-7 human breast cancer cells, a well-established estrogen receptor-positive (ER+) cell line. The cytotoxic effects of these compounds have been shown to be even more potent than the reference drug, Tamoxifen.[1]

Table 1: Comparative in Vitro Cytotoxicity against MCF-7 Cells

CompoundIC50 (µM)Reference
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a)< 1[1]
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h)< 1[1]
Tamoxifen1[1]

In Vivo Xenograft Studies:

While specific in vivo data for this compound is not available, the efficacy of Tamoxifen in MCF-7 xenograft models is well-documented. Tamoxifen treatment in nude mice bearing MCF-7 tumors has been shown to slow tumor growth and increase the potential doubling time of the cancer cells.[2] Combination therapies, for instance with methylselenocysteine, have demonstrated synergistic inhibition of tumor growth in such models.[3]

Proposed Mechanism of Action: Estrogen Receptor Blockade

The structural similarity of 1,3-diphenylpropan-1-one derivatives to Tamoxifen suggests a potential mechanism of action involving the blockade of estrogen receptors, which is a critical pathway in the proliferation of ER+ breast cancers.[4]

estrogen_receptor_pathway Estrogen Estrogen Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) Binds to Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription Activates Tamoxifen Tamoxifen Tamoxifen->Estrogen Receptor (ER) Blocks 1,3-Diphenylpropan-1-one Derivative 1,3-Diphenylpropan-1-one Derivative 1,3-Diphenylpropan-1-one Derivative->Estrogen Receptor (ER) Potentially Blocks Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Promotes

Caption: Proposed estrogen receptor blockade by 1,3-diphenylpropan-1-one derivatives.

Anti-inflammatory Potential: Comparison with Rofecoxib

Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, have been extensively studied for their anti-inflammatory properties.[5] These compounds have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.

One such derivative, (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one, exhibited potent and selective COX-2 inhibition with a selectivity index of 60. A molecular modeling study revealed that the substituents on the C-1 phenyl ring of these chalcones orient within the vicinity of the COX-2 secondary pocket.

Table 2: Comparative COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one22.20.360
Rofecoxib>2000.50>200

In Vivo Anti-inflammatory Models:

Rofecoxib has demonstrated potent efficacy in various rodent models of inflammation. For instance, in a carrageenan-induced paw edema model, rofecoxib showed an ID50 of 1.5 mg/kg.[6] It also proved effective in reducing pleural exudate volume in a carrageenan-induced pleurisy model in rats.[7] While direct in vivo anti-inflammatory data for this compound is pending, the strong in vitro COX-2 inhibition by its analogs suggests significant potential.

Mechanism of Action: COX-2 Inhibition

The primary anti-inflammatory mechanism of this class of compounds is believed to be the selective inhibition of COX-2, which in turn reduces the production of pro-inflammatory prostaglandins.

cox2_inhibition_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Chalcone Derivative Chalcone Derivative Chalcone Derivative->COX-2 Inhibits Rofecoxib Rofecoxib Rofecoxib->COX-2 Inhibits

Caption: COX-2 inhibition pathway by chalcone derivatives and Rofecoxib.

Analgesic and Antioxidant Potential

Beyond anticancer and anti-inflammatory effects, 1,3-diphenylpropan-1-one derivatives have been identified as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), exhibiting analgesic and antioxidant properties.[8] One derivative, in particular, showed antinociceptive effects in a model of inflammatory pain.[8] This suggests a broader therapeutic window for this chemical scaffold, potentially addressing pain and oxidative stress-related pathologies.

Experimental Protocols

MCF-7 Xenograft Model for Anticancer Activity Evaluation

  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nu/nu) are used. To support the growth of these estrogen-dependent tumors, mice are often supplemented with estradiol pellets.[9][10]

  • Tumor Implantation: A suspension of MCF-7 cells is injected subcutaneously or into the mammary fat pad of the mice.[10]

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. Treatment with the test compound (e.g., this compound) or a reference drug (e.g., Tamoxifen) is initiated, typically via oral gavage or pellet implantation.[2][9]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or gene expression studies.[3]

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Treatment: The test compound, a reference drug (e.g., Rofecoxib), or vehicle is administered orally or intraperitoneally, typically one hour before the carrageenan injection.[6][7]

  • Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

experimental_workflow cluster_0 Anticancer Xenograft Model cluster_1 Anti-inflammatory Paw Edema Model Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Treatment Treatment Tumor Implantation->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Animal Acclimatization Animal Acclimatization Induction of Inflammation Induction of Inflammation Animal Acclimatization->Induction of Inflammation Compound Administration Compound Administration Induction of Inflammation->Compound Administration Edema Measurement Edema Measurement Compound Administration->Edema Measurement Data Analysis Data Analysis Edema Measurement->Data Analysis

Caption: Generalized workflows for in vivo anticancer and anti-inflammatory testing.

Conclusion

The 1,3-diphenylpropan-1-one scaffold represents a promising starting point for the development of novel therapeutics. While direct in vivo data for this compound is needed to fully validate its potential, the substantial body of evidence for its close analogs in anticancer and anti-inflammatory applications provides a strong rationale for its further investigation. The comparative data presented in this guide suggests that derivatives of this scaffold can exhibit potency comparable or superior to existing drugs, warranting dedicated preclinical and clinical development efforts.

References

Head-to-head comparison of 2-Hydroxy-1,3-diphenylpropan-1-one with standard-of-care cytotoxic drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Novel Cytotoxic Agents with Standard-of-Care Chemotherapeutics

An Objective Guide for Researchers in Oncology Drug Development

In the relentless pursuit of more effective and targeted cancer therapies, the evaluation of novel chemical entities against established treatment protocols is a cornerstone of preclinical research. This guide provides a comparative analysis of a representative novel compound, designated here as Compound X (structurally analogous to 2-Hydroxy-1,3-diphenylpropan-1-one for illustrative purposes), and a selection of standard-of-care cytotoxic drugs. The data presented, while hypothetical for Compound X, is representative of typical findings in cytotoxic agent evaluation and is intended to serve as a framework for such comparative studies.

**Executive Summary

The landscape of cancer treatment has been shaped by the efficacy of cytotoxic chemotherapy. These agents, while potent, are often associated with significant off-target toxicity.[1][2][3] The ongoing challenge is to identify novel compounds with improved therapeutic indices—maximizing tumor cell kill while minimizing harm to healthy tissues. This guide delves into a comparative analysis of Compound X against established drugs such as Doxorubicin and Paclitaxel, focusing on in vitro cytotoxicity, apoptotic induction, and mechanistic pathways.

Section 1: Comparative Cytotoxicity Analysis

The primary measure of a potential anti-cancer drug's efficacy is its ability to induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.

Table 1: Comparative IC50 Values (µM) Across Various Cancer Cell Lines

Cell LineCancer TypeCompound X (Hypothetical)Doxorubicin (Representative)Paclitaxel (Representative)
MCF-7Breast Adenocarcinoma8.50.50.01
A549Lung Carcinoma12.21.20.05
HeLaCervical Carcinoma6.80.80.02
JurkatT-cell Leukemia15.12.50.1

Note: The IC50 values for Compound X are illustrative and not based on published experimental data for this compound.

The data illustrates a common challenge for novel compounds: achieving potency comparable to that of highly effective, established drugs like Doxorubicin and Paclitaxel. While Compound X shows activity, its higher IC50 values suggest a lower potency in these specific cell lines.

Section 2: Mechanism of Action - A Comparative Overview

Understanding the mechanism by which a compound induces cell death is critical for its development as a therapeutic agent. Standard-of-care cytotoxic drugs operate through well-defined pathways.

  • Doxorubicin : An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[3][4] This damage triggers a cascade of events culminating in apoptosis.

  • Paclitaxel : A taxane, Paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division.[4] This disruption of the mitotic spindle leads to cell cycle arrest and subsequent apoptosis.

  • Compound X (Hypothetical Mechanism) : For the purpose of this guide, we will hypothesize that Compound X induces apoptosis through the intrinsic mitochondrial pathway, a common mechanism for novel cytotoxic agents.

Diagram 1: Simplified Signaling Pathways of Cytotoxic Action

cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_x Compound X (Hypothetical) Dox Doxorubicin Dox_target Topoisomerase II Inhibition Dox->Dox_target Dox_effect DNA Damage Dox_target->Dox_effect Apoptosis Apoptosis Dox_effect->Apoptosis Pac Paclitaxel Pac_target Microtubule Stabilization Pac->Pac_target Pac_effect Mitotic Arrest Pac_target->Pac_effect Pac_effect->Apoptosis X Compound X X_target Mitochondrial Perturbation X->X_target X_effect Caspase Activation X_target->X_effect X_effect->Apoptosis

Caption: Mechanisms of action for Doxorubicin, Paclitaxel, and a hypothetical Compound X leading to apoptosis.

Section 3: Induction of Apoptosis

A key hallmark of effective cytotoxic agents is their ability to induce programmed cell death, or apoptosis. This is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[5][6][7]

  • Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis.[7]

  • Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.[5]

Table 2: Comparative Apoptosis Induction in HeLa Cells (24-hour treatment)

TreatmentConcentrationEarly Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.1%1.5%
Compound X10 µM25.4%8.2%
Doxorubicin1 µM45.8%15.3%
Paclitaxel0.1 µM38.2%12.7%

Note: The apoptosis data for Compound X is illustrative.

These representative results indicate that while Compound X induces apoptosis, the established drugs achieve a greater apoptotic response at lower concentrations, consistent with their higher potency.

Section 4: Experimental Protocols

Detailed and reproducible experimental design is fundamental to the accurate assessment of cytotoxic compounds.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Diagram 2: MTT Assay Workflow

A Seed Cells B Add Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer E->F G Read Absorbance F->G

Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[6]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Diagram 3: Gating Strategy for Apoptosis Analysis

x_axis Annexin V -> origin->x_axis y_axis PI -> origin->y_axis Q1 Late Apoptotic/ Necrotic (AV+/PI+) Q2 Necrotic (AV-/PI+) Q3 Viable (AV-/PI-) Q4 Early Apoptotic (AV+/PI-)

Caption: A quadrant plot representing the gating strategy for flow cytometry-based apoptosis analysis.

Conclusion

This guide provides a framework for the head-to-head comparison of a novel cytotoxic agent with standard-of-care drugs. While the illustrative data for Compound X highlights the significant challenge of matching the potency of established chemotherapeutics, it underscores the importance of a multi-faceted evaluation approach. Comprehensive analysis of cytotoxicity, mechanism of action, and specific cellular responses such as apoptosis is essential for identifying promising new candidates for cancer therapy. Further investigation into the selectivity of novel compounds for cancer cells over normal cells is a critical next step in their preclinical development.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxy-1,3-diphenylpropan-1-one: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

At the core of responsible chemical disposal is the principle of "cradle-to-grave" management, which holds the generator of the waste responsible for its safe handling from generation to final disposal. The first and most crucial step is to conduct a thorough hazard assessment. In the absence of a specific SDS, it is imperative to treat 2-Hydroxy-1,3-diphenylpropan-1-one as a potentially hazardous substance. This involves consulting with your institution's Environmental Health and Safety (EHS) department or a qualified chemist to evaluate its properties and determine the appropriate waste stream.

Key Disposal Procedures

The following steps provide a systematic approach to managing the disposal of this compound and other laboratory chemicals.

1. Waste Identification and Characterization:

  • Consult a Professional: Due to the lack of a specific SDS, a qualified professional, such as your institution's EHS specialist, must be consulted to determine the hazards associated with this compound. This assessment will classify the waste as hazardous or non-hazardous based on its ignitability, corrosivity, reactivity, and toxicity.

  • Assume Hazardous: In the absence of definitive information, treat the waste as hazardous. This is a precautionary measure to ensure the highest level of safety.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react dangerously.

2. Proper Containerization:

  • Original Container: Whenever possible, store the waste in its original container.

  • Compatible Containers: If the original container is not available or suitable, use a container that is compatible with the chemical. For many organic solids, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, cracks, or contamination on the exterior.

3. Labeling:

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Identify the contents with the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the potential hazards (e.g., Flammable, Toxic) as determined by your EHS department.

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials.

5. Arranging for Disposal:

  • Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical waste through standard trash or down the drain.

  • Documentation: Complete any required waste pickup forms or documentation provided by your EHS department.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for laboratory chemical waste.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acutely hazardous wasteUS EPA
SAA Acutely Hazardous Waste Limit ≤ 1 quart of liquid or 1 kg of solidUS EPA
Container Headspace Leave at least 10% of the container volume as headspaceGeneral Laboratory Safety Guidelines
Experimental Protocols

The proper disposal of this compound does not involve experimental protocols but rather adherence to established safety and environmental regulations. The primary "protocol" is the waste management plan provided by your institution's EHS department, which is based on federal, state, and local regulations.

Visualizing the Disposal Workflow

To further clarify the procedural steps for proper chemical disposal, the following diagram illustrates the decision-making process and logical flow.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Disposal A Generate Chemical Waste (this compound) B Consult EHS for Hazard Determination A->B C Treat as Hazardous Waste (Precautionary Principle) B->C No SDS Available D Select Compatible Waste Container C->D E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazard Information D->E F Store in Designated SAA with Secondary Containment E->F G Container Full or Ready for Disposal? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Complete Disposal Documentation H->I J Waste Removed by Authorized Personnel I->J

Caption: Disposal workflow for laboratory chemical waste.

By adhering to these general yet critical procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment. Always prioritize consultation with your institution's safety professionals to address the specific circumstances of your chemical waste.

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